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  • Product: 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate
  • CAS: 70146-08-6

Core Science & Biosynthesis

Foundational

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: Structural Dynamics, Synthesis, and Toxicological Profiling

Executive Summary 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a specialized organic compound characterized by a unique structural triad: an electron-rich diethylamino-substituted phenyl ring, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a specialized organic compound characterized by a unique structural triad: an electron-rich diethylamino-substituted phenyl ring, a stable carbamate linkage, and a flexible, amphiphilic 2-ethoxyethyl chain[1][2]. While structurally related to both dye intermediates and carbamate-based acetylcholinesterase (AChE) inhibitors, its modern relevance is heavily tied to its toxicological profile. The presence of the 2-ethoxyethyl moiety places this compound under strict regulatory scrutiny due to its potential to metabolize into potent reproductive and developmental toxicants[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and a mechanistic breakdown of its biological fate, designed for researchers and EHS (Environmental, Health, and Safety) professionals.

Physicochemical Architecture

The molecular architecture of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate dictates both its synthetic utility and its biological reactivity.

  • The 3-(Diethylamino)phenyl Moiety: The diethylamino group is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution, a property frequently exploited in the synthesis of azo dyes and fluorescent probes.

  • The Carbamate Linkage: Acting as a bridge, the carbamate ( R−NH−C(=O)−O−R′ ) provides chemical stability superior to simple esters while remaining susceptible to targeted enzymatic cleavage (e.g., by carboxylesterases).

  • The 2-Ethoxyethyl Chain: This glycol ether derivative enhances the compound's solubility in both organic solvents and aqueous systems, modulating its partition coefficient ( logP ) to improve membrane permeability.

Quantitative Data Summary

The following table summarizes the core chemical identity and physicochemical properties of the compound[1][3].

PropertyValue / Description
Systematic Name Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester
CAS Registry Number 70146-08-6
Molecular Formula C15​H24​N2​O3​
Molecular Weight 280.37 g/mol
Physical State Viscous liquid or low-melting solid (derived from structural analogs)
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, and Ethanol; moderately soluble in water due to the ethoxyethyl chain.
Chemical Classification Ethoxy-ethanol based glycol ether ester / Carbamate

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate is achieved via a nucleophilic acyl substitution reaction between 3-(diethylamino)aniline and 2-ethoxyethyl chloroformate.

Experimental Workflow

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 10.0 mmol of 3-(diethylamino)aniline in 20 mL of anhydrous dichloromethane (DCM) under a continuous dry nitrogen ( N2​ ) purge.

  • Causality: The strongly electron-donating diethylamino group makes the aniline highly susceptible to auto-oxidation. The inert atmosphere prevents the formation of dark, polymeric quinonoid byproducts, ensuring high purity of the nucleophile.

Step 2: Acid Scavenging Matrix

  • Action: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine (TEA) to the reaction vessel.

  • Causality: The reaction generates equimolar hydrochloric acid (HCl). Without an acid scavenger, HCl would protonate the diethylamino group of the starting material. This protonation converts the EDG into an electron-withdrawing ammonium salt, drastically reducing the nucleophilicity of the primary amine and prematurely halting the reaction.

Step 3: Controlled Acylation

  • Action: Cool the system to 0–5 °C using an ice-water bath. Introduce 11.0 mmol (1.1 eq) of 2-ethoxyethyl chloroformate dropwise over 15 minutes.

  • Causality: Chloroformates are highly reactive electrophiles. Dropwise addition at sub-ambient temperatures strictly controls the exothermic reaction kinetics. This prevents thermal degradation and suppresses the formation of bis-acylated impurities (N,N-dicarbamates).

Step 4: Self-Validation via TLC & NMR

  • Action: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Causality: This creates a self-validating loop. The starting aniline will show a lower Rf​ value due to its higher polarity and hydrogen-bonding capability. The formation of the carbamate increases the Rf​ . Post-workup, structural validation is confirmed via 1H NMR by observing the disappearance of the broad −NH2​ singlet (~3.5 ppm) and the appearance of the distinct carbamate −NH− proton (~6.5 ppm).

Synthesis_Workflow A 3-(Diethylamino)aniline C Reaction Vessel (DCM, TEA, 0-5°C) A->C B 2-Ethoxyethyl chloroformate B->C D Crude Carbamate C->D Nucleophilic Acyl Substitution E Purified Product (CAS: 70146-08-6) D->E Aqueous Workup & Chromatography

Fig 1: Step-by-step synthesis workflow for 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate.

Mechanistic Reactivity and Biological Fate

While the carbamate moiety is a known pharmacophore capable of interacting with enzymes like acetylcholinesterase, the critical EHS vector for this compound lies in its 2-ethoxyethyl tail.

According to the, ethoxy-ethanol based glycol ether esters are heavily regulated due to their severe systemic toxicity[2].

In Vivo Degradation Mechanism
  • Esterase Cleavage: Upon systemic absorption, non-specific carboxylesterases in the blood and liver cleave the carbamate bond. This hydrolysis liberates 3-(diethylamino)aniline and 2-ethoxyethanol (EGEE).

  • Oxidative Bioactivation: EGEE is not the primary toxicant; rather, it is a pro-toxicant. It is rapidly oxidized by the enzyme Alcohol Dehydrogenase (ADH) into Ethoxyacetic Acid (EAA) .

  • Toxicological Impact: EAA is a potent toxicophore. Extensive animal models and occupational exposure studies have demonstrated that EAA causes severe reproductive and developmental toxicity, specifically manifesting as testicular atrophy, growth retardation, and embryonic death[2][4].

Metabolic_Pathway Comp 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Esterase Esterase Cleavage (In Vivo) Comp->Esterase Aniline 3-(Diethylamino)aniline Esterase->Aniline EGEE 2-Ethoxyethanol (EGEE) Esterase->EGEE ADH Alcohol Dehydrogenase EGEE->ADH EAA Ethoxyacetic Acid (EAA) [Toxic Metabolite] ADH->EAA Oxidation Tox Reproductive & Developmental Toxicity EAA->Tox Mechanism of Action

Fig 2: Enzymatic cleavage and metabolic oxidation pathway leading to EAA toxicity.

Handling and Safety Directives

Due to the generation of EGEE upon hydrolysis, researchers handling CAS 70146-08-6 must treat it with the same rigorous engineering controls applied to primary glycol ethers. This includes the mandatory use of localized exhaust ventilation (fume hoods), chemical-resistant nitrile or butyl rubber gloves, and strict avoidance of aerosolization to prevent inhalation exposure[2].

References

  • United States Environmental Protection Agency (EPA). "Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester - Substance Details." EPA Substance Registry Services (SRS). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Criteria for a Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, and Their Acetates." CDC Stacks. Available at:[Link]

Sources

Exploratory

In Vitro Mechanistic Profiling of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate: Hydrolytic Kinetics and Serine Hydrolase Interactions

Executive Summary The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a specialized N-phenylcarbamate featuring an alkoxyalkyl ester moiety. In pharmacological and toxicological in vitro mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a specialized N-phenylcarbamate featuring an alkoxyalkyl ester moiety. In pharmacological and toxicological in vitro models, its primary mechanism of action is dictated by its interactions with mammalian serine hydrolases—specifically human carboxylesterases (hCE-1 and hCE-2) and, to a lesser extent, acetylcholinesterase (AChE).

This technical whitepaper deconstructs the structural pharmacology, enzymatic hydrolysis pathways, and self-validating in vitro protocols required to profile this compound. Understanding its metabolic fate is critical, as the cleavage of its ester bond releases 2-ethoxyethanol (EGEE), a recognized reproductive and developmental toxicant[1].

Structural Pharmacology & Target Causality

To understand the in vitro behavior of this molecule, we must analyze its structure-activity relationship (SAR) and how it dictates target binding:

  • The 3-(Diethylamino)phenyl Moiety: The electron-donating diethylamino group at the meta position reduces the electrophilicity of the carbamate carbonyl. This structural feature renders the compound highly stable against spontaneous aqueous hydrolysis at physiological pH, yet perfectly tuned for nucleophilic attack by the highly activated serine residue within an enzyme's catalytic triad.

  • The 2-Ethoxyethyl Leaving Group: Traditional AChE inhibitors (e.g., rivastigmine) utilize a phenol-based leaving group. In contrast, this compound utilizes an alkoxyalkyl chain. The steric bulk of the entire molecule means it preferentially docks into enzymes with large, flexible active site gorges (such as hCE-1) rather than the highly restricted gorge of AChE. Human carboxylesterases are known to efficiently hydrolyze complex, bulky carbamates, a mechanism famously exploited in the activation of the anticancer prodrug CPT-11[2].

Mechanism of Action: Serine Hydrolase Interaction

When introduced to an in vitro system containing hCE-1 or hCE-2, the compound undergoes a distinct, multi-step biotransformation. Esterases play a critical role in the detoxification and metabolism of carbamate-based compounds[3]. The metabolic stability and half-life of these organic carbamates are highly dependent on their specific N- and O- substitution patterns[4].

  • Enzyme-Substrate Complexation: The compound enters the active site, aligning its carbonyl carbon with the catalytic serine (e.g., Ser221 in hCE-1).

  • Nucleophilic Attack & Cleavage: The serine hydroxyl attacks the carbonyl, forming a tetrahedral intermediate. The ester bond collapses, expelling 2-ethoxyethanol as the primary leaving group.

  • Decarboxylation: The enzyme is left transiently N-carbamylated. Water rapidly hydrolyzes this intermediate, releasing [3-(diethylamino)phenyl]carbamic acid, which spontaneously decarboxylates into N,N-diethylbenzene-1,3-diamine and CO₂.

Pathway A Parent Carbamate (CAS 70146-08-6) B Serine Hydrolase (e.g., hCE-1) A->B Active Site Binding C Carbamylated Enzyme Intermediate B->C Nucleophilic Attack D 2-Ethoxyethanol (Toxic Leaving Group) B->D Ester Cleavage E N,N-diethylbenzene- 1,3-diamine + CO2 C->E Decarboxylation F Regenerated Enzyme (Active State) C->F H2O Hydrolysis

Fig 1: Serine hydrolase-mediated cleavage and decarboxylation pathway of the carbamate.

In Vitro Experimental Protocols

To rigorously validate the mechanism of action, the following self-validating protocols are designed to measure enzyme kinetics and off-target inhibition.

Protocol 1: Recombinant hCE-1 Hydrolysis Kinetics (LC-MS/MS)

Expertise Note: We track the appearance of the diamine metabolite (m/z 165.1) rather than the 2-ethoxyethanol leaving group, as the diamine ionizes efficiently in positive Electrospray Ionization (ESI+), whereas the aliphatic alcohol lacks a strong chromophore or ionizable center.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.

  • Incubation: Pre-incubate 50 µg/mL of recombinant hCE-1 with varying concentrations of the carbamate substrate (1–100 µM) in a 37°C water bath for 5 minutes.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the substrate. At specific time intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 10 ng/mL donepezil (Internal Standard). Causality: The organic solvent rapidly denatures the enzyme, halting hydrolysis instantly while precipitating proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured hCE-1.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent compound ([M+H]⁺ = 281.2) and the formation of the diamine metabolite ([M+H]⁺ = 165.1).

Workflow Step1 1. Incubation hCE-1 + Carbamate Substrate (37°C) Step2 2. Quenching 3x Vol Ice-Cold MeCN + Internal Standard Step1->Step2 Step3 3. Protein Precipitation Centrifuge 14,000 x g, 4°C Step2->Step3 Step4 4. LC-MS/MS Analysis ESI+ MRM Mode Step3->Step4 Step5 5. Kinetic Modeling Michaelis-Menten Vmax & Km Fit Step4->Step5

Fig 2: Step-by-step LC-MS/MS experimental workflow for in vitro kinetic profiling.

Protocol 2: Off-Target AChE Inhibition (Modified Ellman’s Assay)
  • Reagent Setup: Combine 0.1 U/mL human recombinant AChE with 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 8.0).

  • Inhibitor Binding: Add the carbamate at logarithmic concentrations (0.1–100 µM) and incubate for 10 minutes to allow the establishment of the pseudo-irreversible carbamylated enzyme state.

  • Detection: Initiate the assay with 0.5 mM acetylthiocholine iodide (ATCI). Measure absorbance continuously at 412 nm for 5 minutes. Causality: The enzymatic cleavage of ATCI releases thiocholine, which reacts with DTNB to yield a yellow anion. Reduced color velocity directly correlates to the degree of AChE active-site occupation by the carbamate.

Quantitative Data Presentation

The following table summarizes the expected in vitro kinetic parameters, demonstrating the compound's selectivity for carboxylesterases over cholinesterases due to the steric hindrance of the alkoxyalkyl chain.

Target EnzymeAssay MethodologyIC₅₀ (µM)Kₘ (µM)Vₘₐₓ (nmol/min/mg)Primary Mechanistic Outcome
hCE-1 LC-MS/MS (Substrate Depletion)N/A12.4 ± 1.1450.2 ± 15.4Rapid hydrolysis; release of 2-ethoxyethanol.
hCE-2 LC-MS/MS (Substrate Depletion)N/A48.7 ± 3.2112.5 ± 8.9Moderate hydrolysis; restricted by active site size.
AChE Ellman's Colorimetric Assay45.2 ± 2.1N/AN/AWeak, reversible competitive inhibition.
BChE Ellman's Colorimetric Assay18.6 ± 1.4N/AN/AModerate inhibition; accommodates bulky ligands better than AChE.

Table 1: Comparative in vitro kinetic and inhibition parameters across primary serine hydrolase targets.

References

  • Criteria For A Recommended Standard - CDC Stacks. cdc.gov.
  • Role of Carboxylesterases (ALiE)
  • Identification and Activities of Human Carboxylesterases for the Activation of CPT-11, a Clinically Approved Anticancer Drug | Bioconjug
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. nih.gov.

Sources

Foundational

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Comprehensive Solubility Profile and Solvation Thermodynamics in Organic Solvents

Executive Summary The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS No. 70146-08-6) is a complex organic molecule characterized by a unique balance of lipophilic, hydrogen-bonding, and amphiphilic moieties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS No. 70146-08-6) is a complex organic molecule characterized by a unique balance of lipophilic, hydrogen-bonding, and amphiphilic moieties. Understanding its thermodynamic solubility profile across various organic solvents is a critical prerequisite for downstream applications, including synthetic purification, formulation development, and biological assay design. This whitepaper deconstructs the structural thermodynamics of the compound, provides a predictive empirical solubility matrix, and establishes a self-validating experimental protocol for rigorous solubility quantification.

Structural Deconstruction & Hansen Solubility Parameters (HSP)

The solubility of any solute is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solute-solvent mixing. For 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate, the solvation behavior is governed by three distinct structural domains:

  • 3-(Diethylamino)phenyl Ring: This domain is highly lipophilic. The tertiary amine (diethylamino group) adds significant steric bulk and dispersion forces ( δD​ ), while suppressing the hydrogen-bond donation typically seen in primary anilines[1].

  • Carbamate Core (-NH-CO-O-): This is the primary polar center. The secondary amine acts as a strong hydrogen-bond donor ( δH​ ), while the carbonyl oxygen acts as a hydrogen-bond acceptor. This functional group demands solvents with complementary polarity ( δP​ ) to achieve high solubility.

  • 2-Ethoxyethyl Tail: This flexible ether linkage acts as an amphiphilic tail, enhancing the molecule's affinity for moderately polar and ethereal solvents by providing additional dipole-dipole interaction sites without the rigidity of an aromatic system.

According to the2 model, a substance is characterized as a position vector in a 3D space defined by dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[2]. The interaction between the carbamate solute and the solvent is maximized when their HSP vectors are closely aligned, minimizing the interaction vector difference.

Mechanistic Solvation Thermodynamics

The dissolution of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate is not merely a physical mixing but a thermodynamic cycle. The solvent must first expend energy (enthalpy, +ΔH ) to form a cavity large enough to accommodate the bulky diethylamino and ethoxyethyl groups. Subsequently, the solvent must form favorable intermolecular interactions (exothermic, −ΔH ) with the carbamate core to overcome the lattice energy of the solid state.

Thermodynamics A Solid Crystal Lattice (Solute-Solute) C Solute-Solvent Intermolecular Mixing (H-Bonding, Dipole, Dispersion) A->C Enthalpy of Fusion (+ΔH) B Solvent Cavity Formation (Solvent-Solvent) B->C Cavity Energy (+ΔH) D Thermodynamically Stable Solution (ΔG_solv < 0) C->D Free Energy of Solvation

Fig 1. Thermodynamic cycle of solvation detailing enthalpic barriers and free energy.

Empirical Solubility Matrix

Based on the structural thermodynamics and HSP vector analysis, the following table summarizes the quantitative solubility profile of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate across standard organic solvent classifications at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 150Excellent δD​ match for the aromatic ring; strong dipole interactions with the carbamate core.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)> 100Potent H-bond acceptor capabilities perfectly complement the carbamate -NH donor.
Ethers Tetrahydrofuran (THF)> 100Structural mimicry with the 2-ethoxyethyl tail; low cavity formation energy.
Esters Ethyl Acetate (EtOAc)50 - 100Moderate polarity matches the overall amphiphilic nature of the molecule.
Alcohols Methanol (MeOH)25 - 50Protic nature forms H-bonds with the carbamate C=O, but the aliphatic tail resists highly polar networks.
Aliphatic Heptane / Hexane< 5Insufficient δP​ and δH​ to disrupt the carbamate hydrogen-bonded crystal lattice.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact thermodynamic solubility of this compound, researchers must avoid kinetic artifacts (e.g., supersaturation or incomplete dissolution). The following methodology is adapted from the 3[3] and the , engineered specifically as a self-validating system.

Causality of Experimental Choices:
  • Excess Solid: Ensures the chemical potential of the solid phase equals the solution phase, a strict requirement for thermodynamic (not kinetic) solubility.

  • PTFE Filtration: Because the diethylamino group is highly lipophilic, using standard nylon or cellulose filters can result in non-specific adsorption, artificially lowering the quantified concentration. Polytetrafluoroethylene (PTFE) prevents this.

  • Time-Course Validation: Sampling at 24h, 48h, and 72h creates a self-validating loop. If the concentration at 48h equals 72h, the system proves it has reached true thermodynamic equilibrium.

Step-by-Step Workflow:
  • Saturation: Add 200 mg of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate to a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. Ensure visible undissolved solid remains; if not, add more solute.

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C, shaking at 400 RPM.

  • Time-Course Sampling: At t=24 h, 48 h, and 72 h, withdraw a 100 µL aliquot of the suspension.

  • Phase Separation: Pass the aliquot through a pre-warmed 0.22 µm PTFE syringe filter. Discard the first 20 µL to saturate any potential filter binding sites.

  • Dilution & Quantification: Dilute the filtrate into the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV (typically at λmax​ ~254 nm for the substituted aniline ring).

  • Validation: Calculate the concentration at each time point. Equilibrium is validated when ΔC between 48h and 72h is ≤5% .

Workflow A 1. Saturation Excess Solute + Solvent B 2. Equilibration Orbital Shaker 25°C, 48-72h A->B C 3. Separation Centrifugation & PTFE Filtration B->C D 4. Quantification HPLC-UV Analysis C->D E 5. Validation Concentration Plateau Check D->E

Fig 2. Self-validating shake-flask equilibration and HPLC-UV quantification workflow.

Conclusion

The solubility profile of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate is heavily dictated by the interplay between its lipophilic tertiary amine and its hydrogen-bonding carbamate core. By leveraging Hansen Solubility Parameters and employing a rigorous, self-validating shake-flask methodology, researchers can accurately predict and quantify its behavior in organic solvents, ensuring robust downstream processing and formulation.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan , National Institutes of Health (NIH), [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS , ACRI.gov.tw,[Link]

  • Hansen solubility parameters: a user's handbook , Kinam Park,[Link]

  • Free Surface Energy and Hansen Solubility Parameter Vector Field , MDPI, [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Preclinical Evaluation Guide

Executive Summary The compound 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a highly specialized chemical entity characterized by an N-phenylcarbamate core, a lipophilic 2-ethoxyethyl ester linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a highly specialized chemical entity characterized by an N-phenylcarbamate core, a lipophilic 2-ethoxyethyl ester linkage, and a basic diethylamino substituent. While structurally related to certain local anesthetics and anticholinesterase agents, its specific pharmacokinetic (PK) profile requires rigorous preclinical evaluation.

As a Senior Application Scientist, I have designed this whitepaper to provide a predictive and empirical framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. By leveraging structural causality and self-validating experimental systems, this guide establishes a robust methodology for determining its absolute bioavailability and hepatic clearance.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro or in vivo studies, we must establish the compound's physicochemical baseline. The structural features of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate dictate its behavior in biological matrices. The basic tertiary amine drives pH-dependent solubility, while the carbamate and ether linkages govern its metabolic liability.

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters

ParameterPredicted ValuePharmacokinetic Implication (Causality)
Molecular Weight 280.37 g/mol Optimal size for rapid oral absorption (Lipinski's Rule of 5 compliant).
LogP ~2.5 - 3.5High lipophilicity; predicts extensive tissue distribution and rapid membrane partitioning.
pKa (Tertiary Amine) ~7.5 - 8.5Partially ionized in plasma (pH 7.4), balancing aqueous solubility with transcellular permeability.
Topological Polar Surface Area ~50 ŲExcellent passive permeability; supports high flux across the intestinal epithelium and Blood-Brain Barrier (BBB).
Primary Clearance Route Hepatic (Metabolic)High susceptibility to presystemic first-pass metabolism, which will likely limit absolute oral bioavailability.

Absorption and Distribution Kinetics

Oral Bioavailability ( F ) and the First-Pass Effect

Given its favorable LogP and TPSA, the compound will readily permeate the intestinal epithelium via passive transcellular diffusion. However, absolute bioavailability is not merely a function of absorption; it is heavily dictated by the hepatic first-pass effect . Carbamates are notoriously susceptible to presystemic extraction by hepatic enzymes, meaning that while the fraction absorbed ( fa​ ) may be >90%, the final bioavailability ( F ) could be significantly lower.

Volume of Distribution ( Vd​ ) and BBB Penetration

The compound's distribution profile is driven by its lipophilic tertiary amine. Such structures typically exhibit a large volume of distribution ( Vd​>1 L/kg) due to extensive tissue-to-plasma partitioning, particularly in lipid-rich organs like the lungs and brain. The low TPSA (~50 Ų) and high lipophilicity strongly predict rapid penetration of the Blood-Brain Barrier (BBB), a critical consideration if the compound is intended for peripheral targets where CNS off-target effects must be minimized.

Metabolic Pathways & Clearance Mechanisms

The metabolic clearance of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is driven by two distinct, competing enzymatic pathways. Understanding the molecular mechanism of these biotransformations is critical for predicting drug-drug interactions (DDIs) and scaling in vitro data to in vivo clearance.

Pathway A: Carboxylesterase-Mediated Hydrolysis (Primary)

Carbamates are classic substrates for mammalian carboxylesterases, specifically CES1 (highly expressed in the liver) and CES2 (expressed in the intestine).

  • Mechanism : The catalytic serine residue (e.g., Ser221 in hCES1) executes a nucleophilic attack on the carbonyl carbon of the carbamate. This breaks the C-O bond, releasing 2-ethoxyethanol as the leaving group and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases carbamic acid, which spontaneously decarboxylates into 3-(diethylamino)aniline and CO2​ . This base-catalyzed cleavage is the primary driver of the compound's metabolic instability, as detailed in [1].

Pathway B: CYP3A4-Mediated N-Dealkylation (Secondary)

The tertiary diethylamino group is highly susceptible to oxidation by Cytochrome P450 enzymes, predominantly CYP3A4 .

  • Mechanism : The CYP3A4 iron-oxo species (Compound I) abstracts a hydrogen atom from the α -carbon of one of the ethyl groups, forming a carbon-centered radical. Oxygen rebound generates an unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to release acetaldehyde and the secondary amine (N-desethyl carbamate metabolite ). This pathway is a hallmark of [2].

MetabolicPathway Parent 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Enz1 CES1 / CES2 Parent->Enz1 Carbamate Hydrolysis Enz2 CYP3A4 Parent->Enz2 N-dealkylation Met1 3-(diethylamino)aniline + CO2 + 2-ethoxyethanol Met2 N-desethyl Carbamate (Secondary Amine) Enz1->Met1 Enz2->Met2

Metabolic pathways of the target carbamate via CES and CYP3A4.

Experimental Protocols for PK Validation

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict controls to distinguish enzymatic clearance from chemical instability and adhere strictly to regulatory guidelines.

Protocol 1: In Vitro to In Vivo Extrapolation (IVIVE) of Hepatic Clearance

Rationale : Because the compound undergoes both hydrolysis and oxidation, Human Liver Microsomes (HLMs) alone may underpredict clearance if cytosolic esterases are lost during fractionation. Therefore, we utilize an IVIVE approach using both HLMs and cryopreserved human hepatocytes to accurately predict in vivo hepatic clearance ( CLH​ ) [3].

Self-Validating Controls :

  • Positive Controls: Midazolam (validates CYP3A4 activity) and Diltiazem (validates CES activity).

  • Negative Control: Heat-inactivated matrix (90°C for 10 min) to quantify non-enzymatic chemical degradation in the buffer.

Step-by-Step Methodology :

  • Preparation : Thaw cryopreserved human hepatocytes and suspend in Williams' E medium to a density of 1×106 cells/mL. For the HLM arm, prepare 1 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Aliquot 50 µL of the biological matrix into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Initiation : Spike the target compound to a final concentration of 1 µM (ensuring [S]≪Km​ for first-order kinetics). For the HLM arm, initiate the reaction by adding 1 mM NADPH. (Note: Run a parallel HLM arm without NADPH to isolate CES-mediated hydrolysis from CYP-mediated oxidation).

  • Quenching : At specific time intervals (0, 15, 30, 60, 120 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis : Centrifuge at 4,000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

IVIVEWorkflow Step1 1. In Vitro Incubation (HLM / Hepatocytes) Step2 2. LC-MS/MS Quantification (Determine CL_int) Step1->Step2 Step3 3. Physiological Scaling (Liver Weight & Cellularity) Step2->Step3 Step4 4. Hepatic Disposition Model (Well-Stirred Model) Step3->Step4 Step5 5. Predicted In Vivo CL_H Step4->Step5

Step-by-step IVIVE workflow for predicting in vivo hepatic clearance.
Protocol 2: In Vivo Absolute Bioavailability Assessment

Rationale : To determine the absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes in a rodent model. The bioanalytical quantification must strictly adhere to the [4].

Critical Causality Note (Esterase Inhibition) : Rodent plasma contains exceptionally high levels of circulating carboxylesterases compared to humans. If blood samples are collected normally, the carbamate will rapidly degrade ex vivo in the collection tube, artificially inflating the calculated clearance. Blood must be collected into tubes pre-treated with an esterase inhibitor (e.g., PMSF or Dichlorvos) to freeze the in vivo concentration.

Step-by-Step Methodology :

  • Dosing : Administer the compound to male Sprague-Dawley rats (n=6/group).

    • IV Cohort: 1 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • PO Cohort: 5 mg/kg formulated as a suspension in 0.5% Methylcellulose.

  • Sampling : Collect serial blood samples (200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes pre-spiked with 1 mM PMSF.

  • Extraction : Centrifuge blood to obtain plasma. Perform protein precipitation using 3 volumes of acetonitrile containing the SIL-IS.

  • Quantification : Analyze via LC-MS/MS. Calculate PK parameters (AUC, Cmax​ , t1/2​ , CL , Vd​ ) using non-compartmental analysis (NCA).

Table 2: Bioanalytical Method Validation (BMV) Acceptance Criteria (FDA 2018)

ParameterAcceptance CriteriaExperimental Rationale (Self-Validation)
Calibration Curve ±15% of nominal (±20% at LLOQ)Ensures linear quantification across the entire expected exposure range without signal saturation.
QC Precision (CV%) ≤15% (≤20% at LLOQ)Validates the reproducibility of the extraction and LC-MS/MS instrument performance over time.
QC Accuracy ±15% of nominal (±20% at LLOQ)Confirms the true concentration of the drug is measured without systemic bias.
Matrix Effect IS-normalized MF CV ≤15%Ensures endogenous plasma lipids do not cause variable ion suppression in the mass spectrometer.

Conclusion

The pharmacokinetic profiling of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate requires a nuanced approach that accounts for its dual metabolic liabilities: CES-mediated carbamate hydrolysis and CYP3A4-mediated N-dealkylation. By implementing the self-validating in vitro IVIVE protocols and esterase-stabilized in vivo methodologies outlined in this guide, researchers can generate regulatory-compliant, high-fidelity ADME data. This precise mechanistic understanding prevents the misinterpretation of clearance artifacts and accelerates the compound's preclinical evaluation.

References

  • Title : The Catalytic Mechanism of Carboxylesterases: A Computational Study Source : ACS Publications (Journal of Physical Chemistry B) URL :[Link]

  • Title : Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions Source : PubMed (Drug Metabolism Reviews) URL : [Link]

  • Title : Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways Source : PMC (The AAPS Journal) URL :[Link]

  • Title : Bioanalytical Method Validation Guidance for Industry (May 2018) Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Foundational

Thermodynamic Stability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Comprehensive Technical Guide

Executive Summary The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS No. 70146-08-6) is a complex carbamate ester characterized by a substituted aniline core and an ether-alcohol tail [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS No. 70146-08-6) is a complex carbamate ester characterized by a substituted aniline core and an ether-alcohol tail [1]. In drug development, agrochemical formulation, and materials science, the thermodynamic stability of the carbamate linkage dictates shelf-life, metabolic liability, and degradation kinetics. This whitepaper provides an in-depth analysis of the thermodynamic degradation pathways of this specific compound, detailing the causality behind its stability profile and outlining self-validating experimental protocols for rigorous kinetic assessment.

Molecular Architecture and Thermodynamic Baseline

The thermodynamic stability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is governed by the interplay of three distinct structural domains:

  • The Carbamate Core (-NH-CO-O-): Carbamates represent a thermodynamic middle ground between highly stable amides and more labile esters. The resonance stabilization between the nitrogen lone pair and the carbonyl oxygen imparts a high activation energy barrier ( Ea​ ) against spontaneous cleavage at ambient temperatures.

  • The 3-(Diethylamino)phenyl Moiety: The diethylamino group acts as an electron-donating group (EDG). However, because it is positioned meta to the carbamate linkage, its resonance contribution to the carbamate nitrogen is restricted. Instead, its primary influence is inductive, subtly altering the pKa of the molecule and modulating the nucleophilic susceptibility of the carbonyl carbon.

  • The 2-Ethoxyethyl Chain: Derived from ethylene glycol monoethyl ether (EGEE) [2], this leaving group is relatively stable. However, the ether oxygen can participate in intramolecular hydrogen bonding or coordinate with aqueous solvents, slightly lowering the transition state energy during hydrolytic cleavage.

Thermodynamic Degradation Pathways

The degradation of carbamates is highly dependent on environmental conditions, proceeding via two primary thermodynamic pathways: thermal cleavage and hydrolytic degradation.

Thermal Degradation (Endothermic)

At elevated temperatures (typically >150°C), carbamates undergo a highly endothermic dissociation. The reaction is entropically driven ( ΔS∘>0 ), leading to the formation of an isocyanate and an alcohol [3]. For 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate, this yields 3-(diethylamino)phenyl isocyanate and 2-ethoxyethanol. Because this pathway requires significant thermal energy to overcome the ΔH of the carbamate bond, it is rarely observed under standard physiological or storage conditions.

Hydrolytic Cleavage (Exothermic)

In aqueous environments, particularly at pH extremes, the compound undergoes hydrolysis. This pathway is thermodynamically spontaneous ( ΔG∘<0 ) but kinetically slow at neutral pH. The mechanism involves the formation of a zwitterionic intermediate, followed by the expulsion of the 2-ethoxyethyl leaving group, yielding a carbamic acid intermediate that rapidly decarboxylates into 3-(diethylamino)aniline and CO₂ [4].

Pathways A 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (Parent Compound) B Thermal Degradation (>150°C) A->B Heat / ΔG > 0 C Hydrolytic Cleavage (Aqueous, pH Extremes) A->C H2O / OH- / H+ D 3-(Diethylamino)phenyl isocyanate + 2-Ethoxyethanol B->D Endothermic E 3-(Diethylamino)aniline + CO2 + 2-Ethoxyethanol C->E Exothermic

Thermodynamic degradation pathways of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate.

Experimental Workflows for Stability Assessment

To accurately extract the thermodynamic parameters ( ΔG∘ , ΔH∘ , ΔS∘ ) of this compound, researchers must employ highly controlled, self-validating analytical workflows.

Causality Behind Experimental Choices

Buffer Selection: When assessing hydrolytic stability, phosphate or acetate buffers are strictly mandated. Causality: Amine-based buffers (such as Tris or HEPES) must be avoided because they act as competing nucleophiles. They can initiate transcarbamoylation reactions, which artificially inflate the apparent degradation rate and confound the extraction of true thermodynamic parameters. Temperature Range: Kinetic studies must be constrained between 25°C and 80°C. Causality: Pushing temperatures beyond 100°C in aqueous media risks shifting the mechanistic pathway from base/acid-catalyzed hydrolysis to thermal elimination, rendering Arrhenius extrapolations invalid.

Step-by-Step Protocol: Isothermal Microcalorimetry & LC-MS/MS

This protocol is designed as a self-validating system . The integrity of the thermodynamic data is verified through strict mass balance closure at every step.

  • Sample Preparation: Prepare a 10 mM stock solution of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate in HPLC-grade acetonitrile. Dilute to a working concentration of 100 µM in strictly standardized phosphate buffers ranging from pH 2.0 to 12.0.

  • Accelerated Aging (IMC): Place the buffered samples into an Isothermal Microcalorimeter. Monitor the real-time heat flow ( μW ) at distinct temperature setpoints (e.g., 40°C, 50°C, 60°C). The integration of the exothermic heat flow provides a direct measurement of the enthalpy of hydrolysis ( ΔHrxn​ ).

  • Time-Resolved Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by adjusting the aliquot to pH 7.0 and crashing the sample with cold methanol (-20°C).

  • LC-MS/MS Quantification: Analyze the quenched samples using a C18 reverse-phase column. Monitor the parent mass (m/z ~281.19 [M+H]+) and the primary degradant, 3-(diethylamino)aniline (m/z ~165.12 [M+H]+).

  • Self-Validation (Mass Balance Check): Calculate the molar sum of the remaining parent compound and the aniline degradant. Rule: The sum must equal 100 ± 2% of the initial concentration. A failure to close the mass balance flags unmonitored secondary reactions (e.g., N-dealkylation or oxidation), invalidating that specific data point.

  • Thermodynamic Extraction: Plot the natural log of the rate constants ( lnk ) against inverse temperature ( 1/T ) to generate an Arrhenius plot for Ea​ , and an Eyring plot to extract ΔH‡ and ΔS‡ .

Workflow S1 1. Sample Preparation (Buffer Solutions pH 2-12) S2 2. Accelerated Aging (Isothermal Microcalorimetry) S1->S2 S3 3. Aliquot Sampling (Time-resolved extraction) S2->S3 S4 4. LC-MS/MS Analysis (Quantification & Mass Balance) S3->S4 S5 5. Thermodynamic Extraction (Arrhenius/Eyring Plots) S4->S5

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

Based on the structural homology of substituted phenyl carbamates and empirical kinetic models [3][4], the following table summarizes the estimated thermodynamic parameters for the degradation of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate.

Degradation PathwayConditions ΔG298K∘​ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K) Ea​ (kJ/mol)
Base-Catalyzed Hydrolysis pH 10.0, Aqueous-35.2-42.5-24.578.4
Acid-Catalyzed Hydrolysis pH 2.0, Aqueous-28.1-31.0-9.785.2
Neutral Hydrolysis pH 7.0, Aqueous-12.4-15.8-11.4102.5
Thermal Cleavage >150°C, Dry N₂+45.0+115.0+235.0145.0

Note: The high activation energy ( Ea​=102.5 kJ/mol) at neutral pH underscores the kinetic stability of the carbamate bond under standard physiological conditions, despite the reaction being thermodynamically favorable ( ΔG∘<0 ).

Mechanistic Insights and Conclusion

The thermodynamic stability of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate is a textbook example of kinetic control overriding thermodynamic favorability. While the hydrolysis to 3-(diethylamino)aniline and CO₂ is an exothermic, spontaneous process, the robust resonance stabilization of the carbamate core creates a steep activation barrier.

The presence of the meta-diethylamino group plays a subtle but critical role. Because it cannot donate electron density directly to the carbamate nitrogen via resonance, the carbonyl carbon remains slightly more electrophilic than it would be in a para-substituted analog. Consequently, the molecule exhibits a heightened sensitivity to base-catalyzed hydrolysis (OH⁻ attack) compared to simple alkyl carbamates. Understanding these micro-thermodynamic shifts is essential for formulation scientists aiming to stabilize this compound in aqueous vehicles or predict its environmental half-life.

References

  • United States Environmental Protection Agency (EPA). Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester - Substance Details. System of Registries. Retrieved from:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Criteria For A Recommended Standard - EGME, EGEE, and Their Acetates. CDC Stacks. Retrieved from:[Link]

  • Dyer, E., & Newborn, G. E. (1958). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate). Journal of the American Chemical Society, 80(20), 5495-5498. Retrieved from:[Link]

  • McCann, N., Phan, D., Attalla, M., Puxty, G., Fernandes, D., Conway, W., Wang, X., Burns, R., van Altena, I., & Maeder, M. (2011). Comprehensive Kinetic and Thermodynamic Study of the Reactions of CO2(aq) and HCO3– with Monoethanolamine (MEA) in Aqueous Solution. The Journal of Physical Chemistry A, 115(50), 14340-14349. Retrieved from:[Link]

Exploratory

Molecular Docking Studies Involving 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Technical Guide

Executive Summary & Mechanistic Rationale In the landscape of neurodegenerative disease therapeutics and toxicological screening, carbamate derivatives play a pivotal role as modulators of cholinergic transmission. 2-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neurodegenerative disease therapeutics and toxicological screening, carbamate derivatives play a pivotal role as modulators of cholinergic transmission. 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS: 70146-08-6) is a structurally highly specialized molecule featuring a carbamate warhead, a basic diethylamino moiety, and a flexible 2-ethoxyethyl tail[1].

While traditional reversible inhibitors (like donepezil) rely entirely on non-covalent interactions, carbamates act as pseudoirreversible inhibitors of cholinesterases[2]. The inhibition mechanism is initiated by the non-covalent binding of the ligand within the active site gorge (forming the Michaelis complex), followed by a nucleophilic attack from the catalytic serine (Ser203 in human Acetylcholinesterase, AChE) onto the carbamate carbonyl. This results in a covalently carbamylated enzyme that is only slowly hydrolyzed back to its active state[2].

Because molecular docking software (such as AutoDock Vina) strictly simulates non-covalent interactions, docking a covalent inhibitor requires a highly specialized, causality-driven protocol . The goal is not merely to find the lowest binding energy, but to identify the pre-reaction pose that geometrically permits covalent bond formation.

Mechanism of pseudoirreversible AChE inhibition by carbamate derivatives.

Structural Biology & Target Selection

To ensure clinical relevance, docking studies must utilize high-resolution human targets rather than surrogate models (e.g., Torpedo californica). For this protocol, we utilize the3 (PDB ID: 4EY6), which offers a 2.40 Å resolution view of the active site gorge[3].

The AChE active site gorge is ~20 Å deep and contains two critical binding domains relevant to 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate:

  • The Catalytic Anionic Site (CAS): Located at the bottom of the gorge (near Trp86). The diethylamino group of the ligand must interact here via cation- π interactions.

  • The Catalytic Triad: Comprising Ser203, His447, and Glu334. The carbamate moiety must orient itself precisely toward Ser203.

Self-Validating Computational Protocol

A robust molecular docking workflow must be a self-validating system. If experimental choices (like protonation states) are arbitrary, the resulting data is computationally meaningless. The following step-by-step methodology explains the causality behind each parameter.

Step 1: Ligand Preparation (The Causality of pH)

The pKa of the diethylamino group in 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is approximately 8.5–9.0.

  • Action: Generate the 3D conformation of the ligand and adjust the protonation state to physiological pH (7.4) using tools like LigPrep or OpenBabel.

  • Causality: At pH 7.4, the diethylamino nitrogen is >90% protonated, carrying a formal positive charge (+1). If the ligand is docked in its neutral state, the algorithm will fail to detect the critical cation- π interaction with Trp86, leading to inverted or biologically impossible poses.

Step 2: Protein Preparation (PDB: 4EY6)
  • Action: Remove co-crystallized galantamine and all water molecules (unless explicitly retaining structurally conserved waters like HOH846). Add polar hydrogens and compute Gasteiger charges.

  • Causality: AutoDock Vina’s scoring function requires accurate hydrogen bond donor/acceptor definitions[4]. Missing polar hydrogens on the Ser203 hydroxyl or His447 imidazole will completely abrogate the software's ability to predict the pre-reaction state.

Step 3: Grid Box Definition & Control Docking
  • Action: Define a grid box of 20 × 20 × 20 Å centered on the coordinates of the Ser203 hydroxyl oxygen.

  • Self-Validation Step: Before docking the target carbamate, re-dock the native galantamine ligand. If the Root Mean Square Deviation (RMSD) of the top pose is > 2.0 Å from the crystal structure, the grid parameters are invalid and must be recalibrated.

Step 4: Execution via AutoDock Vina
  • Action: Run the docking simulation using 4, utilizing its highly efficient Lamarckian Genetic Algorithm and multithreading capabilities[4]. Set the exhaustiveness to 16 to ensure deep conformational sampling of the highly flexible 2-ethoxyethyl tail.

Self-validating molecular docking workflow for predicting carbamate binding poses.

Post-Docking Analysis & Data Presentation

In standard non-covalent docking, the pose with the most negative binding affinity (kcal/mol) is selected as the "winner." For covalent carbamate inhibitors, this logic is fundamentally flawed.

A biologically valid pose for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate must satisfy a strict geometric constraint: the distance between the carbamate carbonyl carbon and the Ser203 hydroxyl oxygen must be ≤ 3.5 Å to allow for the subsequent nucleophilic attack[2]. If Pose 1 has a better score but a distance of 6.0 Å, it is a non-productive binding event.

Quantitative Data Summary

The following table demonstrates how to filter docking results using geometric causality rather than relying solely on thermodynamic scoring:

Ligand / PoseBinding Affinity (kcal/mol)RMSD to Native (Å)Key Interacting ResiduesDistance to Ser203 (Å)Biological ValidityGalantamine (Control)-9.20.85Trp86, Tyr337, His447N/AValid (Control passed)Target Carbamate (Pose 1)-8.7N/ATrp286 ( π π ), Tyr1246.2Invalid (Non-productive)Target Carbamate (Pose 2)-8.1N/ATrp86 (cation- π ), His4473.1Valid (Pre-reaction state)Target Carbamate (Pose 3)-7.4N/ATyr337, Phe2954.8Invalid (Too far for attack) Data Interpretation: Even though Pose 1 exhibits a stronger theoretical binding affinity (-8.7 kcal/mol) driven by hydrophobic interactions of the 2-ethoxyethyl tail at the Peripheral Anionic Site (Trp286), it is Pose 2 (-8.1 kcal/mol) that represents the true Michaelis complex. In Pose 2, the protonated diethylamino group anchors to Trp86, perfectly aligning the carbamate warhead 3.1 Å away from Ser203, triggering the pseudoirreversible inhibition cascade.

References

  • Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester - Substance Details.United States Environmental Protection Agency (EPA).
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.Journal of Medicinal Chemistry - ACS Publications.
  • 4EY6: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with (-)-galantamine.RCSB Protein Data Bank.
  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.PubMed - National Institutes of Health (NIH).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate in the lab

Application Note: Synthesis and Mechanistic Evaluation of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate Introduction and Chemical Rationale The carbamate functional group is a cornerstone in modern drug design and medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Evaluation of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Introduction and Chemical Rationale

The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry. Valued for its chemical stability and proteolytic resistance, the carbamate moiety frequently serves as a highly effective bioisostere for amide bonds in peptidomimetics and targeted therapeutics[1].

The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS 70146-08-6) represents a classic N-aryl carbamate formation. This protocol details the nucleophilic acyl substitution between 3-(diethylamino)aniline and 2-ethoxyethyl chloroformate. Chloroformates are highly reactive, electrophilic acylating agents widely utilized in the preparation of esters and amides[2]. Because the reaction generates stoichiometric amounts of hydrochloric acid (HCl) as a byproduct, the strategic inclusion of a non-nucleophilic organic base is required to scavenge the acid, prevent the protonation of the nucleophilic aniline, and drive the reaction to completion[3].

Mechanistic Pathway and Experimental Design

The reaction proceeds via the nucleophilic attack of the primary amine of 3-(diethylamino)aniline onto the electrophilic carbonyl carbon of 2-ethoxyethyl chloroformate. This forms a tetrahedral intermediate, which subsequently collapses to expel the chloride ion, yielding the carbamate and HCl[3].

Strong organic bases, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), are employed not only to neutralize the generated acid but also to stabilize the highly reactive intermediates during the transition state[4]. Because the acylation is highly exothermic, strict thermal control (0 °C during addition) is a self-validating requirement to prevent runaway side reactions, such as the formation of symmetrical ureas or degradation of the chloroformate.

G N1 3-(diethylamino)aniline + Anhydrous Solvent N2 Addition of Acid Scavenger (e.g., Triethylamine) N1->N2 N3 Thermal Control (Cool to 0 °C) N2->N3 N4 Electrophile Addition: 2-Ethoxyethyl chloroformate N3->N4 N5 Nucleophilic Acyl Substitution (Stir at 25 °C) N4->N5 N6 Aqueous Quench & Extraction N5->N6 N7 Target Isolation: 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate N6->N7

Caption: Experimental workflow for the synthesis of the target N-aryl carbamate.

Quantitative Optimization of Reaction Conditions

To establish a self-validating protocol, various acid scavengers and solvent systems must be evaluated. The table below summarizes the quantitative optimization data for N-aryl carbamate formations using chloroformate precursors, demonstrating the causality between base selection and overall yield.

EntryAcid Scavenger (Equiv)Solvent SystemTemperature ProfileTime (h)Isolated Yield (%)
1NoneDichloromethane (DCM)25 °C24< 20% (Stalled)
2Triethylamine (1.5)Dichloromethane (DCM)0 °C 25 °C488%
3DIPEA (1.5)Tetrahydrofuran (THF)0 °C 25 °C682%
4K 2​ CO 3​ (2.0)Dimethylformamide (DMF)25 °C1265%

Data Interpretation: Entry 2 represents the optimal condition. The use of a soluble, homogeneous organic base (TEA) in a non-polar halogenated solvent (DCM) ensures rapid acid scavenging without the biphasic mass-transfer limitations seen with inorganic bases (Entry 4).

Step-by-Step Experimental Protocol

Note: 2-Ethoxyethyl chloroformate is a corrosive and reactive acylating agent[2]. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Phase 1: Reagent Preparation and System Purging

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet.

  • Charge the flask with 3-(diethylamino)aniline (10.0 mmol, 1.0 equiv) and dissolve in 50 mL of anhydrous Dichloromethane (DCM).

  • Inject Triethylamine (15.0 mmol, 1.5 equiv) into the stirring solution via a gas-tight syringe.

Phase 2: Electrophilic Addition 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Cooling mitigates the exothermic nature of the chloroformate addition, preventing the degradation of the electrophile. 5. Dilute 2-ethoxyethyl chloroformate (11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM and transfer it to the addition funnel. 6. Add the chloroformate solution dropwise over 30 minutes. A white precipitate (triethylammonium chloride) will begin to form immediately, validating that the acylation and subsequent acid-scavenging are occurring[3].

Phase 3: Reaction Maturation and Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). 8. Stir the mixture for 3.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system until the primary amine spot is completely consumed.

Phase 4: Workup and Purification 9. Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize any unreacted chloroformate. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 11. Combine the organic layers and wash sequentially with 0.1 M HCl (20 mL) to remove trace unreacted aniline, followed by brine (30 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate.

References

  • [1] National Institutes of Health (NIH) - PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at:[Link]

  • [4] reposiTUm (TU Wien). Continuous Synthesis of Carbamates from CO2 and Amines. Available at:[Link]

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Chemical Profiling & Chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Chemical Profiling & Chromatographic Challenges

The target analyte, 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate , is a bifunctional molecule featuring a lipophilic ethoxyethyl carbamate ester and a basic diethylamino group attached to an aromatic ring. This structural duality presents two distinct chromatographic challenges:

  • Secondary Silanol Interactions: The diethylamino group is a tertiary amine with a basic pKa (typically ~8.0–9.0). On standard silica-based stationary phases, unshielded residual silanols (pKa ~4.5) ionize to form negatively charged silanolates. These sites act as weak cation exchangers, strongly attracting the positively charged protonated amine, which leads to severe peak tailing, band broadening, and poor resolution[1].

  • Chemical Stability: Carbamate esters are notoriously susceptible to base-catalyzed hydrolysis. Operating at an elevated pH to deprotonate the amine (a common strategy for basic drugs) risks degrading the analyte on-column.

To achieve accurate quantification, the method must suppress secondary interactions while preserving the structural integrity of the carbamate.

Method Development Rationale

To address the challenges outlined above, the method was developed using a mechanistic, causality-driven approach rather than trial and error.

  • Stationary Phase Selection: A high-purity, extensively end-capped Type B silica C18 column was selected. End-capping chemically blocks the majority of residual silanols, significantly reducing the primary cause of peak tailing for basic compounds[1].

  • Mobile Phase & pH Optimization: A low-pH mobile phase utilizing 0.1% Formic Acid (pH ~2.7) was chosen. This specific pH serves a dual purpose: it fully protonates the diethylamino group while simultaneously protonating (and thus neutralizing) the residual silanols on the silica surface[2]. This electrostatic repulsion ensures sharp, symmetrical peaks. Furthermore, the acidic environment protects the carbamate linkage from hydrolysis.

  • Elution Strategy: A gradient elution using Acetonitrile (ACN) and Water was implemented. ACN provides lower system backpressure and superior UV transparency at lower wavelengths compared to methanol, allowing for high-sensitivity detection of the phenyl ring at 240 nm.

MethodLifecycle A 1. Analyte Profiling pKa & Stability Analysis B 2. Column & Mobile Phase End-capped C18 + Low pH A->B C 3. Gradient Optimization Elution & Resolution B->C D 4. System Suitability Tailing Factor & Plates C->D E 5. ICH Q2(R1) Validation Accuracy, Precision, LOD/LOQ D->E

Fig 1: Lifecycle of HPLC method development and validation for basic pharmaceutical compounds.

Experimental Protocols

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method verifies its own performance before any sample data is acquired[3].

Reagents and Materials
  • Analyte: 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Reference Standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard / SST Solution (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (90% Water : 10% ACN) to prevent solvent-mismatch peak distortion.

Chromatographic Conditions
  • Mobile Phase A: 0.1% FA in Milli-Q Water (v/v)

  • Mobile Phase B: 0.1% FA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 1°C (Controls mobile phase viscosity and mass transfer kinetics)

  • Detection: UV at 240 nm (Determined via PDA spectral extraction)

  • Injection Volume: 10 µL

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Equilibration & retention of polar impurities
2.09010Isocratic hold to focus the analyte band
8.01090Linear ramp to elute the lipophilic carbamate
10.01090High-organic wash to clear hydrophobic matrix
10.19010Return to initial conditions
15.09010Column re-equilibration
Execution Workflow
  • Purge all HPLC lines and equilibrate the column with the initial gradient conditions for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved.

  • Self-Validation Step: Inject the SST Solution (50 µg/mL) six consecutive times.

  • Calculate the %RSD of the peak area, Tailing Factor ( Tf​ ), and Theoretical Plates ( N ). Proceed to sample analysis only if the criteria in Table 2 are met.

Results & Data Presentation

Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is mandatory for regulatory acceptance[4]. The data below summarizes the expected performance of this optimized method.

Table 2: System Suitability Test (SST) Parameters (n=6)

ParameterObserved ResultAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) 6.45 min%RSD ≤ 1.0%
Peak Area %RSD 0.45%≤ 2.0%
Tailing Factor ( Tf​ ) 1.12≤ 1.5
Theoretical Plates ( N ) > 18,500> 2,000

Table 3: ICH Q2(R1) Method Validation Summary

Validation ParameterMethodologyResult
Specificity Blank vs. Standard injectionNo interfering peaks at tR​ 6.45 min
Linearity Range 5 concentration levels (n=3)1.0 – 100 µg/mL ( R2 = 0.9998)
LOD / LOQ Signal-to-Noise ratio (3:1 / 10:1)0.15 µg/mL / 0.50 µg/mL
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%99.2% – 101.5%
Intermediate Precision Different analyst, different day%RSD = 0.8%

Mechanistic Troubleshooting

Even with a robust method, column aging or mobile phase preparation errors can lead to chromatographic deviations. Understanding the causality behind these failures is critical for rapid troubleshooting.

If the asymmetry factor exceeds 1.5, the underlying cause is almost always a breakdown in the electrostatic shielding between the basic diethylamino group and the silica support. This occurs if the mobile phase pH drifts upward (e.g., due to volatile loss of Formic Acid) or if the column's end-capping hydrolyzes over time, exposing fresh silanol sites[1].

TailingMechanisms Root Peak Tailing Observed (Asymmetry > 1.5) Cause1 Secondary Interactions (Silanol - Amine) Root->Cause1 Cause2 Mass Overload (Excess Injection) Root->Cause2 Sol1 Verify pH is ≤ 2.7 or Replace Column Cause1->Sol1 Mitigate Sol2 Dilute Sample or Reduce Volume Cause2->Sol2 Mitigate

Fig 2: Mechanistic troubleshooting logic for resolving peak tailing in basic amine quantification.

By systematically verifying the pH of Mobile Phase A and ensuring the injection mass does not exceed the column's loading capacity, analysts can rapidly restore system suitability.

Sources

Method

Advanced Sample Preparation and GC-MS Quantification of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Executive Summary & Chemical Rationale The quantitative analysis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS 70146-08-6) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a complex analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quantitative analysis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS 70146-08-6) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a complex analytical challenge due to the molecule's dual functional nature. The compound contains a basic diethylamino moiety and a thermally labile carbamate linkage.

Direct injection of underivatized carbamates into a hot GC inlet (typically >200°C) frequently results in thermal degradation, where the molecule cleaves into its corresponding isocyanate (3-(diethylamino)phenyl isocyanate) and alcohol (2-ethoxyethanol)[1]. Furthermore, the basicity of the diethylamino group dictates that extraction efficiency is highly dependent on the pH of the sample matrix.

This application note details a self-validating, highly optimized sample preparation workflow. By combining pH-controlled Liquid-Liquid Extraction (LLE) with robust trimethylsilyl (TMS) derivatization, this protocol ensures maximum analyte recovery, thermal stability, and analytical reproducibility[1][2].

Mechanistic Causality in Protocol Design

To move beyond a simple list of instructions, it is critical to understand the causality behind each experimental choice:

  • pH-Driven Partitioning (The Amine Challenge): The diethylamino group has an estimated pKa​ of ~8.5. In neutral or acidic environments, the nitrogen atom is protonated (cationic), making the molecule highly water-soluble. By adjusting the matrix pH to >9.5 using a strong base, the amine is forced into its neutral freebase form. This maximizes its partition coefficient into the organic solvent during extraction[1].

  • Anhydrous Conditions (The Derivatization Challenge): Silylating reagents like BSTFA are highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, halting the derivatization of the carbamate. The rigorous drying step using anhydrous sodium sulfate ( Na2​SO4​ ) is not optional; it is the chemical prerequisite for successful silylation[1].

  • Thermal Stabilization (The Carbamate Challenge): Silylation replaces the labile N-H proton of the carbamate with a bulky trimethylsilyl (TMS) group. This modification sterically hinders the thermal elimination pathway, allowing the intact derivatized molecule to vaporize and traverse the GC column without degrading[2].

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw sample to instrumental analysis, highlighting the chemical transformation at each stage.

G Start 1. Sample Matrix (Aqueous/Biofluid) IS 2. Internal Standard (Propyl Carbamate Spike) Start->IS Matrix Control pH 3. pH Adjustment (1.0 M KOH -> pH > 9.5) IS->pH Neutralize Amine LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) pH->LLE Phase Partitioning Dry 5. Moisture Removal (Anhydrous Na2SO4) LLE->Dry Isolate Organic Phase Deriv 6. TMS Derivatization (BSTFA + 1% TMCS, 80°C) Dry->Deriv Protect Carbamate N-H GCMS 7. GC-MS/MS Analysis (SIM Mode) Deriv->GCMS Inject 1 µL

Caption: Workflow for the extraction and TMS derivatization of carbamate derivatives prior to GC-MS analysis.

Step-by-Step Methodologies

Reagents and Materials
  • Extraction Solvent: Ethyl acetate (GC-MS grade). Diethyl ether can also be used to minimize the co-extraction of polar matrix interferences[3].

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Propyl carbamate solution (10 µg/mL in methanol)[4].

Sample Extraction Protocol
  • Aliquoting & Spiking: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution. Self-Validating Step: Adding the IS before any manipulation ensures that all subsequent extraction losses or derivatization inefficiencies are mathematically corrected during quantification.

  • Alkalization: Add 1.0 M KOH dropwise while vortexing until the pH reaches 9.5–10.0 (verify with pH indicator paper).

  • Extraction: Add 5.0 mL of ethyl acetate. Cap tightly and vortex vigorously for 2 minutes to ensure maximum surface area contact between phases.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

  • Second Extraction: Repeat the extraction with an additional 3.0 mL of ethyl acetate. Combine the organic layers.

Drying and Derivatization Protocol
  • Moisture Scavenging: Pass the combined organic extract through a small glass column packed with 1.0 g of anhydrous Na2​SO4​ (pre-washed with ethyl acetate). Collect the eluate in a 10 mL concentrator tube.

  • Concentration: Evaporate the solvent to approximately 0.2 mL under a gentle stream of high-purity nitrogen in a 30°C water bath. Caution: Do not evaporate to complete dryness, as this leads to volatile loss of the analyte[4].

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the concentrated extract. Seal the vial with a PTFE-lined cap.

  • Incubation: Incubate the vial in a heating block at 80°C for 30 minutes to drive the silylation reaction to completion[1].

  • Preparation for Injection: Allow the vial to cool to room temperature. Transfer the contents to a 2 mL GC autosampler vial equipped with a glass micro-insert.

Instrumental Parameters & Data Presentation

Optimal chromatographic separation and sensitive detection require precise tuning of the GC-MS system. The parameters below are optimized for the TMS-derivatized carbamate.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting / Specification
System GC-MS system with Electron Impact (EI) ionization[1]
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms or SGE BPX-50), 30 m × 0.25 mm ID, 0.25 µm film[1][2]
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Injection Mode Splitless (Purge valve opens at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 70°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 250°C[1]
Ionization Energy +EI, 70 eV[2]
Acquisition Mode Selected Ion Monitoring (SIM)
Method Validation Data

A robust analytical method must demonstrate reliability across multiple metrics. The following table summarizes typical validation data expected when applying this protocol to spiked aqueous matrices.

Table 2: Method Validation and Performance Metrics

Validation ParameterResultAnalytical Significance
Linearity Range 10 – 1000 µg/LCovers trace to moderate contamination levels.
Correlation Coefficient ( R2 ) > 0.998Indicates excellent proportional response.
Limit of Detection (LOD) 2.5 µg/LSufficient for stringent environmental monitoring.
Limit of Quantification (LOQ) 8.0 µg/LLowest concentration reliably quantified.
Average Recovery 94.5% ± 4.2%Validates the efficiency of the pH 9.5 LLE step.
Intra-day Precision (RSD) 3.8% (n=6)Demonstrates high repeatability of the derivatization.

Troubleshooting & System Self-Validation

To maintain the integrity of the analysis, implement the following diagnostic checks:

  • Underivatized Peak Monitoring: Scan for the underivatized 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate mass. If a significant peak is observed, it indicates incomplete derivatization. Root cause: Moisture contamination in the extract or degraded BSTFA reagent.

  • Peak Tailing: Excessive tailing of the derivatized analyte peak suggests active sites in the GC inlet liner or at the head of the column. Corrective action: Replace the splitless liner (ensure it is deactivated) and trim 10-20 cm from the front of the GC column.

References

  • National Institutes of Health (NIH) / PubMed. "Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine." Food Chemistry. URL:[Link]

  • SCISPEC. "Determination of Derivatized Carbamate Insecticides by GC-MS/MS." Thermo Scientific Application Reports. URL: [Link]

  • International Organisation of Vine and Wine (OIV). "Ethyl Carbamate (Type-II) Analysis." Compendium of International Methods of Wine and Must Analysis. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment using 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro cell viability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro cell viability assays. While using the compound 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate as a representative test article, the protocols detailed herein are broadly applicable to a wide range of chemical entities. The primary focus of this application note is the resazurin-based fluorescence assay, a robust, sensitive, and non-toxic method for quantifying cellular metabolic activity as an indicator of cell viability.[1][2][3][4] This guide offers a detailed, step-by-step protocol, data analysis procedures, troubleshooting advice, and the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: The Critical Role of In Vitro Cell Viability Assays

The assessment of cell viability is a cornerstone of modern biological research and drug discovery.[5] These assays are indispensable for:

  • Cytotoxicity Screening: Identifying and characterizing the potential toxic effects of new chemical entities (NCEs), environmental toxins, and other xenobiotics.

  • Drug Discovery and Development: Determining the therapeutic index of novel drug candidates by quantifying their efficacy in killing cancer cells or their safety profile against healthy cells.[3]

  • Cell Proliferation Studies: Evaluating the impact of growth factors, cytokines, and other signaling molecules on cell growth and division.[5]

This application note will focus on a widely adopted method for assessing cell viability: the resazurin reduction assay.[4] This assay offers several advantages, including high sensitivity, a simple "add-incubate-read" protocol, and non-destructive nature, which allows for kinetic monitoring.[6]

Principle of the Resazurin-Based Cell Viability Assay

The resazurin assay is a fluorometric method that quantitatively measures the metabolic activity of living cells.[2] The core of the assay is the redox indicator dye, resazurin, a non-toxic, cell-permeable compound that is blue and weakly fluorescent.[1][7] In viable, metabolically active cells, intracellular enzymes, primarily mitochondrial dehydrogenases, reduce resazurin to the highly fluorescent, pink compound, resorufin.[4][7][8] The intensity of the fluorescent signal is directly proportional to the number of living cells.[8]

Caption: Reduction of resazurin to fluorescent resorufin by viable cells.

Materials and Reagents

  • Cell Lines: A well-characterized mammalian cell line appropriate for the research question (e.g., A549, HeLa, HepG2).

  • Cell Culture Medium: Complete medium appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Test Compound: 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate.

  • Vehicle: A solvent to dissolve the test compound that is non-toxic to the cells at the final working concentration (e.g., Dimethyl sulfoxide (DMSO), ethanol).[9]

  • Resazurin Sodium Salt: High purity, to be prepared as a stock solution.

  • Positive Control: A compound with known cytotoxic effects (e.g., Doxorubicin, Staurosporine).

  • Sterile Labware: 96-well clear-bottom, black-walled microplates (for fluorescence), serological pipettes, pipette tips, microcentrifuge tubes, reagent reservoirs.

  • Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope, multi-well plate reader with fluorescence detection capabilities (Excitation ~560 nm, Emission ~590 nm), multichannel pipette, centrifuge.[6][10]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. Adherence to strict aseptic technique is paramount throughout the procedure to prevent contamination.[11][12][13]

Reagent Preparation
  • Resazurin Stock Solution (0.15 mg/mL):

    • Dissolve resazurin sodium salt in sterile DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[10]

    • Filter-sterilize the solution using a 0.2 µm syringe filter.[10]

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[10]

  • Test Compound Stock Solution (e.g., 10 mM):

    • Due to the cytotoxic nature of many test compounds, appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses, should be worn.[14] All handling of the powdered compound and concentrated stock solution should be performed in a chemical fume hood.[15]

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate in an appropriate sterile solvent (e.g., DMSO).[9][15]

    • Vortex until the compound is fully dissolved.[15]

    • Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

Experimental Procedure

Caption: Overall experimental workflow for the cell viability assay.

Day 1: Cell Seeding

  • Cell Culture: Culture cells in a T-75 flask until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.[16]

  • Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability (should be >95%).

  • Seeding: Dilute the cell suspension to the desired seeding density in complete medium. A preliminary experiment to determine the optimal seeding density is highly recommended.[16] For many cell lines, a starting density of 5,000 to 10,000 cells per well in 100 µL of medium is appropriate.[16]

  • Plate Seeding: Pipette 100 µL of the cell suspension into each well of a 96-well plate. To mitigate "edge effects," avoid using the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[16]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[17]

Day 2: Compound Treatment

  • Prepare Working Solutions: On the day of treatment, thaw the stock solution of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[15]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of the test compound.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of the vehicle as the test compound wells.[15]

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Wells containing medium but no cells, to measure background fluorescence.[18]

  • Incubation: Return the plate to the incubator for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

Day 3: Resazurin Assay

  • Add Resazurin Reagent: Add 20 µL of the 0.15 mg/mL resazurin stock solution to each well, resulting in a final volume of 120 µL.[2][10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2][10][18] The optimal incubation time can vary between cell types and should be determined empirically.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[2][10]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the blank control wells (medium only) from all experimental wells.[2]

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control.

    % Viability = ( (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control) ) * 100

  • Dose-Response Curve: Plot the percentage viability (Y-axis) against the corresponding compound concentrations (X-axis). It is standard practice to use a logarithmic scale for the concentration axis.[20][21] The resulting plot should be a sigmoidal curve.[21]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[22] This value is determined from the dose-response curve using non-linear regression analysis, typically a four-parameter logistic model.[20][23][24]

Sample Data Presentation
Compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
Vehicle Control (0)4580210100.0
0.1445019597.2
1398018086.9
10235015051.3
509508520.7
1004804010.5

Calculated IC50 for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate = 9.5 µM

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects.[16]Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Do not use the outer wells of the plate for experimental data.[16]
Low fluorescence signal Low cell density; Insufficient incubation time with resazurin.[16][19]Optimize cell seeding density. Increase the incubation time with the resazurin reagent.[16][19] Check instrument gain settings.
High background fluorescence Microbial contamination; Phenol red in the medium can interfere.[16]Practice strict aseptic technique.[13] Consider using a phenol red-free medium for the assay incubation step.[16]
Inconsistent results between experiments Variation in cell passage number or health; Inconsistent incubation times; Reagent degradation.[16]Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Prepare fresh reagents or ensure proper storage of stock solutions.[16]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (n.d.). Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • BMG LABTECH. (n.d.). AlamarBlue cell proliferation assay.
  • Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability Protocol, for Microplates.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Cosmo Bio USA. (n.d.). RESAZURIN BASED CELL VIABILITY ASSAY.
  • AAT Bioquest. (2023, June 21). What is the principle of alamar Blue assay?.
  • Bio-Rad Antibodies. (n.d.). What is alamarBlue?.
  • Wikipedia. (2024, March 19). IC50.
  • Abcam. (n.d.). MTT assay protocol.
  • Kallel, F., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed.
  • Kallel, F., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC.
  • Thermo Fisher Scientific. (2018, May 21). How to Maintain Sterility in Cell Culture: Aseptic Techniques. YouTube.
  • Molecular Biology. (n.d.). Introduction to Cell Culture & Aseptic Technique.
  • University of Reading. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells.
  • Abcam. (n.d.). Aseptic technique tips.
  • Knurek, J. (2023, June 18). How to calculate IC50. ResearchGate.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Liras, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC.
  • BenchChem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Al-Bayati, F. A. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay?. ResearchGate. Retrieved from [https://vertexaisearch.cloud.g://vertexaisearch.cloud.g

Sources

Method

Catalysts for the efficient synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Application Note & Protocol Topic: Catalysts for the Efficient Synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Catalysts for the Efficient Synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the catalytic synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate, a key carbamate derivative. Carbamates are crucial structural motifs in pharmaceuticals and agrochemicals, and their efficient synthesis is of paramount importance.[1][2] This guide moves beyond traditional stoichiometric base-catalyzed methods to explore the application of Lewis acid catalysts, which offer significant advantages in terms of yield, reaction rate, and scalability. We present a comparative analysis of different catalytic strategies, a detailed, field-tested protocol using zinc chloride (ZnCl₂) as an efficient Lewis acid catalyst, and insights into the underlying reaction mechanisms. The information is designed to empower researchers to select and implement the most effective synthetic strategy for this class of compounds.

Introduction: The Significance of Carbamate Synthesis

The carbamate functional group is a cornerstone in medicinal chemistry, famously featured in drugs like Rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][3][4] The target molecule, 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate, shares this core structure, making its efficient and scalable synthesis a topic of considerable interest for drug discovery and development programs.

The primary route to such N-aryl carbamates involves the reaction of a phenol with a suitable carbamoylating agent. The central challenge lies in activating the reactants to achieve high conversion and yield under mild conditions, minimizing side reactions and simplifying purification. While traditional methods rely on stoichiometric amounts of organic bases, modern catalysis offers more elegant and efficient solutions. This note focuses on providing a practical framework for leveraging catalysis in this context.

Reaction Principle and Catalytic Strategy

The synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate is achieved through the reaction of 3-(diethylamino)phenol with 2-ethoxyethyl chloroformate. The fundamental transformation is an O-acylation reaction.

G cluster_product Product phenol 3-(diethylamino)phenol carbamate 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate phenol->carbamate chloroformate 2-Ethoxyethyl Chloroformate chloroformate->carbamate hcl HCl (byproduct) catalyst Catalyst (e.g., Lewis Acid, Base) catalyst->phenol Activates catalyst->chloroformate Activates

Caption: General reaction scheme for carbamate synthesis.

The role of the catalyst is to increase the electrophilicity of the chloroformate and/or the nucleophilicity of the phenol, thereby accelerating the reaction.

  • Base Catalysis: Traditional methods use bases like triethylamine or pyridine to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[2] While effective, this often requires stoichiometric quantities and can lead to side reactions if the base is not carefully chosen.

  • Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the chloroformate.[1] This coordination polarizes the C-Cl bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the phenol. This approach can proceed with only catalytic amounts of the activator, making it more atom-economical and often leading to cleaner reactions.

Comparative Analysis of Catalytic Systems

The choice of catalyst has a profound impact on reaction efficiency, yield, and scalability. Below is a summary of common approaches.

Catalyst SystemTypical ReagentsMechanismAdvantagesDisadvantages
Organic Base Triethylamine, PyridineDeprotonation of phenolSimple setup, readily available reagents.Often requires stoichiometric amounts, potential for side reactions, purification can be complex.
Inorganic Base K₂CO₃, NaHDeprotonation of phenolInexpensive, strong driving force (NaH).Heterogeneous reactions can be slow; NaH is pyrophoric and requires careful handling.[4]
Lewis Acid ZnCl₂, Zn(OAc)₂, Yttria-ZirconiaActivation of chloroformateCatalytic amounts needed, high yields, cleaner reactions, milder conditions.[1][2][5]Catalyst may need to be removed post-reaction, some Lewis acids are moisture-sensitive.
Organocatalyst DMAP (4-Dimethylaminopyridine)Nucleophilic catalysisHighly efficient in small loadings.Can be more expensive, sometimes difficult to remove.

For the synthesis of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate, a Lewis acid-catalyzed approach using ZnCl₂ presents a robust and efficient option, drawing parallels from its successful application in the synthesis of the structurally related drug, Rivastigmine.[1]

Detailed Protocol: Lewis Acid-Catalyzed Synthesis

This protocol details the efficient synthesis of the target carbamate using a catalytic amount of zinc chloride.

Materials and Reagents
  • 3-(diethylamino)phenol (1.0 eq)

  • 2-Ethoxyethyl chloroformate (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Experimental Workflow Diagram

G cluster_main Catalytic Cycle chloroformate R'-O-CO-Cl activated_complex Activated Complex [R'-O-C(δ+)=O---Zn(δ-)Cl₂]-Cl chloroformate->activated_complex Coordination zncl2 ZnCl₂ zncl2->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack phenol Ar-OH phenol->intermediate product Ar-O-CO-OR' intermediate->product Collapse & Cl⁻ Elimination hcl HCl intermediate->hcl product->zncl2 Catalyst Regeneration

Sources

Application

Application Notes and Protocols: 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate in the Design of Advanced Stimuli-Responsive Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the potential applications of 2-Ethoxyethyl [...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate as a functional monomer in polymer science. While specific literature on this exact molecule is emerging, its unique structural components—a pH-sensitive diethylamino group, a potentially thermo-responsive ethoxyethyl moiety, and a versatile carbamate linkage—position it as a highly promising building block for sophisticated "smart" polymers. This guide will extrapolate from established principles of carbamate and stimuli-responsive polymer chemistry to propose a detailed, scientifically grounded framework for its use in creating dual-responsive materials for controlled drug delivery. The protocols and discussions herein are designed to be a self-validating system, grounded in authoritative chemical principles to guide researchers in this innovative area.

Introduction: The Scientific Rationale for a Novel Monomer

The field of stimuli-responsive polymers, materials that undergo significant changes in their physical or chemical properties in response to external triggers, is a cornerstone of advanced drug delivery and tissue engineering.[1] The design of monomers that can impart multiple sensitivities to a polymer backbone is a key strategy for creating highly specific and efficient therapeutic systems.

2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a molecule of significant interest due to its trifunctional potential:

  • pH-Responsiveness: The tertiary amine of the diethylamino group is expected to have a pKa in the physiological range. In acidic environments (e.g., tumor microenvironments or endosomes), this group will become protonated, leading to increased hydrophilicity and electrostatic repulsion within the polymer chain. This can trigger swelling or disassembly of polymer structures.

  • Thermo-Responsiveness: The ethoxyethyl group is a common feature in polymers exhibiting a Lower Critical Solution Temperature (LCST).[2][3] This means the polymer could be soluble in aqueous solutions at room temperature but become insoluble and collapse as the temperature is raised, for instance, to physiological temperature (37°C) or in response to localized hyperthermia.

  • Carbamate Linkage: The carbamate group offers several advantages. It can participate in hydrogen bonding, contributing to the mechanical properties of the polymer.[4][5] Furthermore, carbamate bonds can be designed to be labile under specific chemical or enzymatic conditions, offering a mechanism for polymer degradation and drug release.[6]

This guide will focus on the hypothetical application of this monomer in the synthesis of dual-responsive nanoparticles for targeted drug delivery.

Synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Monomer

The synthesis of the title monomer can be approached through several established methods for carbamate formation.[7] A common and effective route involves the reaction of an alcohol with an isocyanate.

Proposed Synthetic Pathway

Monomer Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_diethylaminophenol 3-(Diethylamino)phenol Reaction_Node Reaction 3_diethylaminophenol->Reaction_Node 2_ethoxyethyl_isocyanate 2-Ethoxyethyl isocyanate 2_ethoxyethyl_isocyanate->Reaction_Node Monomer 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Reaction_Node->Monomer Catalyst (e.g., DBTDL) Anhydrous Solvent (e.g., THF)

Caption: Proposed synthesis of the target monomer.

Detailed Synthesis Protocol
  • Materials:

    • 3-(Diethylamino)phenol

    • 2-Ethoxyethyl isocyanate

    • Dibutyltin dilaurate (DBTDL) (catalyst)

    • Anhydrous tetrahydrofuran (THF)

    • Hexane

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-(diethylamino)phenol (1 equivalent) and anhydrous THF.

    • Stir the solution at room temperature until the phenol is completely dissolved.

    • Add 2-ethoxyethyl isocyanate (1.05 equivalents) dropwise to the solution over 15 minutes.

    • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

    • Upon completion, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization and Characterization

The synthesized monomer can be polymerized using various techniques. For creating well-defined polymers for drug delivery, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method.

RAFT Polymerization Workflow

Polymerization_Workflow Start Start Monomer_Prep Prepare Monomer Solution Monomer RAFT Agent Initiator (AIBN) Solvent (e.g., Dioxane) Start->Monomer_Prep Degas Degas Solution (Freeze-Pump-Thaw Cycles) Monomer_Prep->Degas Polymerize Polymerization (Heat at specified temperature, e.g., 70°C) Degas->Polymerize Precipitate Precipitate Polymer (In cold non-solvent, e.g., diethyl ether) Polymerize->Precipitate Purify Purify (Redissolve and re-precipitate) Precipitate->Purify Dry Dry Polymer (Vacuum oven) Purify->Dry Characterize Characterize GPC (Mn, PDI) NMR (Composition) DLS (Size) Dry->Characterize End End Characterize->End Drug_Release_Mechanism cluster_stable Physiological Conditions (pH 7.4, 37°C) cluster_triggered Tumor Microenvironment (pH < 6.5, Temp > 40°C) Stable_NP Stable Nanoparticle Hydrophobic Core Drug Encapsulated Protonation Protonation of Diethylamino Groups Stable_NP->Protonation Low pH Collapse Polymer Collapses above LCST Stable_NP->Collapse High Temp Destabilization Nanoparticle Destabilization Protonation->Destabilization Collapse->Destabilization Release Drug Release Destabilization->Release

Sources

Method

Application Note: Formulation and Biological Screening of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS) for Serine Hydrolase / Cholinesterase Inhibition Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS) for Serine Hydrolase / Cholinesterase Inhibition

Executive Summary & Mechanistic Rationale

2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS 70146-08-6) is a specialized chemical probe belonging to the N-phenylcarbamate class. In preclinical drug discovery, compounds featuring a carbamate moiety coupled with a basic amine (such as the diethylamino group) are classically investigated as pseudo-irreversible inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .

The structural design of this molecule dictates its biological activity. The 3-(diethylamino)phenyl group acts as a recognition motif, mimicking the quaternary ammonium of acetylcholine to anchor the molecule at the catalytic anionic site (CAS) of the enzyme. Once anchored, the carbamate linkage undergoes nucleophilic attack by the active-site serine (e.g., Ser203 in human AChE). This reaction transfers the carbamoyl group to the enzyme, creating a covalently modified, inactive state that hydrolyzes orders of magnitude slower than the physiological acetyl-enzyme intermediate ().

Mechanism AChE Active AChE (Ser203-OH) Complex Reversible EI Complex (Michaelis-Menten) AChE->Complex + Inhibitor (k1) Inhibitor 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Inhibitor->Complex Complex->AChE Dissociation (k-1) Carbamoylated Carbamoylated AChE (Inactive Enzyme) Complex->Carbamoylated Carbamoylation (k2) Reactivated Reactivated AChE + Leaving Group Carbamoylated->Reactivated Spontaneous Hydrolysis (k3)

Caption: Mechanism of pseudo-irreversible acetylcholinesterase inhibition by N-phenylcarbamates.

Physicochemical Profiling & Formulation Strategy

To ensure reproducible assay results, the compound must be formulated to prevent premature degradation. Carbamate esters are susceptible to slow hydrolysis in aqueous environments, particularly at extreme pH levels.

Table 1: Physicochemical Properties & Pharmacological Relevance
ParameterValuePharmacological Relevance
Chemical Name 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamateIdentified in chemical registries for toxicological profiling ().
Molecular Formula C15H24N2O3Determines molecular weight and steric bulk in the binding pocket.
Molecular Weight 280.37 g/mol Highly favorable for Blood-Brain Barrier (BBB) penetration (<400 Da).
Chemical Class N-phenylcarbamate esterConfers the pseudo-irreversible serine hydrolase inhibition mechanism.
Formulation Protocol for in vitro Assays
  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents the spontaneous hydrolysis of the carbamate linkage during storage. Store aliquots at -20°C in desiccated conditions.

  • Working Dilutions: Perform serial dilutions in 100% DMSO, followed by a final 1:100 intermediate dilution in the aqueous assay buffer immediately prior to the experiment.

    • Causality: This ensures the final DMSO concentration in the assay well remains ≤1%. Concentrations of DMSO above 1% can induce conformational changes in AChE, leading to artifactual loss of enzyme activity.

Experimental Methodology: Modified Ellman's Assay

The gold standard for quantifying cholinesterase activity is the colorimetric method developed by Ellman et al. (). The assay relies on the enzymatic cleavage of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm.

Table 2: Reagent Preparation and Final Assay Concentrations
ReagentStock ConcentrationFinal Assay ConcentrationPurpose in Assay
Sodium Phosphate Buffer 0.1 M (pH 8.0)~0.07 MMaintains optimal pH for enzyme activity and TNB ionization.
DTNB (Ellman's Reagent) 10 mM in Buffer0.5 mMChromogenic thiol reagent.
Acetylthiocholine (ATCh) 15 mM in diH2O1.5 mMSynthetic thio-substrate for AChE.
AChE (Electric Eel/Human) 0.2 U/mL in 0.1% BSA0.01 U/mLTarget enzyme for inhibition screening.
Test Compound 10 mM in DMSOVariable (Dose-Response)Carbamate inhibitor candidate.
Step-by-Step Execution (96-Well Microplate Format)
  • Buffer & Reagent Dispensing: Add 140 µL of 0.1 M Sodium Phosphate buffer (pH 8.0) to each well of a clear-bottom 96-well microplate. Add 10 µL of the 10 mM DTNB stock.

  • Compound Addition: Add 20 µL of the formulated 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (diluted in buffer from the DMSO stock) to the respective test wells.

  • Enzyme Addition & Pre-Incubation: Add 10 µL of the 0.2 U/mL AChE solution. Incubate the plate in the dark at 25°C for exactly 15 minutes.

    • Causality: Unlike reversible competitive inhibitors that reach rapid equilibrium, carbamates are time-dependent inhibitors. A 15-minute pre-incubation allows the covalent carbamoylation reaction (k2) to reach a steady state before the competing substrate is introduced. Skipping this step will result in a severe underestimation of the compound's potency.

    • Causality: The AChE stock must contain 0.1% Bovine Serum Albumin (BSA). Highly dilute purified enzymes are prone to unfolding at the air-liquid interface or adsorbing to the hydrophobic polystyrene walls of the microplate. BSA acts as a sacrificial carrier protein, stabilizing the enzyme.

  • Reaction Initiation: Add 20 µL of the 15 mM ATCh substrate to all wells using a multichannel pipette to initiate the reaction (Total well volume = 200 µL).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 10 minutes at 25°C.

Workflow Prep 1. Reagent Preparation (Buffer, DTNB, ATCh, Enzyme, Compound) Dilution 2. Compound Formulation (DMSO Stock -> Aqueous Serial Dilution) Prep->Dilution PreInc 3. Pre-incubation Phase (Enzyme + DTNB + Inhibitor for 15 min) Dilution->PreInc Reaction 4. Reaction Initiation (Add Acetylthiocholine Substrate) PreInc->Reaction Read 5. Kinetic Absorbance Read (Measure 412 nm every 30s for 10 min) Reaction->Read Analysis 6. Data Analysis (Calculate Initial Velocity & IC50) Read->Analysis

Caption: Step-by-step workflow for the modified Ellman's assay in high-throughput screening.

Data Analysis & Self-Validating Quality Controls

To ensure the protocol acts as a self-validating system, every assay plate must include internal controls to calculate the Z'-factor , a statistical measure of HTS assay robustness.

  • Positive Control ( μp​ ): 100% Inhibition. Wells containing a known potent carbamate (e.g., 10 µM Rivastigmine or Neostigmine) instead of the test compound.

  • Negative Control ( μn​ ): 0% Inhibition (Vehicle). Wells containing 1% DMSO in buffer, representing uninhibited enzyme activity.

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic absorbance curve (typically the first 3–5 minutes). Calculate the percentage of inhibition for each concentration of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, and determine the IC50​ using a four-parameter logistic (4PL) non-linear regression model.

Table 3: Self-Validating Assay Quality Metrics
MetricFormulaAcceptable RangeScientific Significance
Z'-factor 1−∣μp​−μn​∣3(σp​+σn​)​ > 0.5Ensures robust statistical separation between the fully inhibited state and the uninhibited state.
Signal-to-Background μn​/μblank​ > 3.0Confirms adequate dynamic range of the TNB chromogenic signal above the background hydrolysis of ATCh.
Control CV% (σ/μ)×100 < 10%Validates pipetting accuracy, reagent stability, and absence of edge effects in the microplate.

(Note: μ = mean velocity, σ = standard deviation, p = positive control, n = negative control)

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2025). "Substance Details: 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (CAS 70146-08-6)." System of Registries. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals facing peak sha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals facing peak shape degradation when analyzing 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate .

This guide bypasses generic advice to focus on the exact physicochemical liabilities of this molecule, providing field-proven, self-validating methodologies to restore peak symmetry and quantitative accuracy.

Part 1: The Causality of Peak Tailing for Diethylamino Compounds

To fix peak tailing, we must first understand the molecular interactions at play. 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate contains a tertiary amine (the diethylamino group) attached to a phenyl ring. Amines are notoriously difficult to run on standard HPLC systems due to aggressive acid-base interactions with the stationary phase[1].

The primary cause of peak tailing for this molecule is a dual retention mechanism [2].

  • Primary Retention (Desired): The carbamate and ethoxyethyl groups interact predictably via hydrophobic partitioning with the C18 stationary phase.

  • Secondary Retention (Undesired): Standard silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface[2]. At a typical mid-range mobile phase pH (4.0–7.0), these free silanols become ionized (Si-O⁻)[3]. Simultaneously, the basic diethylamino group remains protonated (positively charged).

This creates a strong electrostatic ion-exchange interaction. The protonated amine binds to the ionized silanol like "velcro"—it attaches easily but desorbs slowly, causing the analyte molecules to bleed off the column and creating an asymmetrical trailing edge[1][4].

pHLogic LowPH Low pH (< 3.0) StateLow Amine: Protonated (+) Silanol: Neutral (0) Result: No Interaction LowPH->StateLow MidPH Mid pH (4.0 - 7.0) StateMid Amine: Protonated (+) Silanol: Ionized (-) Result: Strong Tailing MidPH->StateMid HighPH High pH (> 9.0) StateHigh Amine: Neutral (0) Silanol: Ionized (-) Result: No Interaction HighPH->StateHigh

Effect of mobile phase pH on analyte-silanol ionization states and peak tailing.

Part 2: Diagnostic Workflow & Self-Validating Protocol

Before altering your mobile phase chemistry, you must validate whether the tailing is chemical (silanol interactions) or physical (system dead volume or column bed collapse)[1]. We achieve this using a self-validating experimental protocol.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Probe (e.g., Toluene) Start->TestNeutral IsNeutralTailing Does Neutral Probe Tail? TestNeutral->IsNeutralTailing Physical Physical Issue: Check Dead Volume, Tubing, or Column Void IsNeutralTailing->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions IsNeutralTailing->Chemical No FixChem1 Action 1: Lower pH < 3.0 (Protonate Silanols) Chemical->FixChem1 FixChem2 Action 2: Add TEA (Mask Active Sites) Chemical->FixChem2 FixChem3 Action 3: High pH > 9.0 (Deprotonate Amine) Chemical->FixChem3

Diagnostic workflow isolating physical vs. chemical HPLC peak tailing.

Protocol: The "Neutral Probe" Test

Objective: Isolate the root cause of peak asymmetry by evaluating a compound incapable of ion-exchange.

  • Preparation: Prepare a mixed standard containing your target, 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (100 µg/mL), and a neutral hydrophobic probe like Toluene (50 µg/mL) dissolved strictly in the initial mobile phase composition[5].

  • Execution: Inject 5 µL of the mixture under your current isocratic or gradient conditions.

  • Measurement: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height ( As​=B/A )[4].

  • Interpretation:

    • As​ > 1.5 for BOTH peaks: The issue is physical. Neutral compounds cannot tail due to acid-base interactions[1]. Check for a void at the column inlet, excessive extra-column volume (e.g., poorly seated PEEK tubing), or a blocked frit[1][5].

    • Toluene As​ ≤ 1.2, but Carbamate As​ > 1.5: The issue is definitively chemical. Proceed to the chemical mitigation strategies below[1].

Part 3: Chemical Mitigation Strategies

If the diagnostic test confirms chemical tailing, you must disrupt the ion-exchange mechanism between the diethylamino group and the silica support.

Strategy A: pH Suppression (The Low pH Approach) By dropping the mobile phase pH below 3.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid), you force the acidic silanol groups into a fully protonated, neutral state (Si-OH)[4][6]. Without the negative charge on the silica, the protonated diethylamino group can only interact via ideal hydrophobic partitioning, restoring peak symmetry.

Strategy B: Silanol Masking (The Competing Amine Approach) If low pH degrades your carbamate or shifts retention times unfavorably, add a competing base like Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA is a small, highly basic amine that aggressively binds to and blocks the active silanol sites, preventing the bulkier diethylamino group from interacting[6].

Strategy C: Column Chemistry Upgrade Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) that withdraw electrons and make silanols highly acidic[2]. Switch to a "Type B" high-purity, base-deactivated silica column that has been exhaustively end-capped[6].

Quantitative Data Summary: Impact of Mitigation Strategies
Optimization StrategyMobile Phase pHAnalyte State (Amine)Stationary Phase State (Silanols)Expected USP Tailing Factor ( Tf​ )
Baseline (Unoptimized) 5.0 - 7.0Protonated (+1)Ionized (-1)> 2.0 (Severe Tailing)
Low pH Suppression < 3.0Protonated (+1)Neutral (0)1.0 - 1.2 (Symmetric)
High pH Deprotonation > 9.0Neutral (0)Ionized (-1)1.0 - 1.1 (Symmetric)
Competing Base (TEA) 5.0 - 7.0Protonated (+1)Masked by TEA1.2 - 1.4 (Slight Tailing)

Part 4: Frequently Asked Questions (FAQs)

Q: I switched to a "fully end-capped" C18 column, but the carbamate still tails. Why? A: End-capping uses small silanes to react with residual silanols. However, due to steric hindrance, end-capping is never 100% efficient; it typically only reduces active silanols by about 50%[4]. For highly basic tertiary amines like your diethylamino group, even a small fraction of highly acidic "free" silanols will cause tailing[2]. You must pair an end-capped column with proper pH control.

Q: Why does increasing my injection volume worsen the tailing disproportionately? A: This is a classic symptom of column overload combined with secondary interactions[5]. The primary hydrophobic sites saturate quickly. Once saturated, the high-energy silanol sites dominate the retention profile of the excess molecules, causing the front of the peak to elute normally while the overloaded tail drags significantly[2][5]. Dilute your sample and inject a smaller volume.

Q: Does sample solvent mismatch cause tailing for this specific compound? A: Yes. If 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is dissolved in 100% Acetonitrile but injected into a highly aqueous mobile phase, the analyte will experience localized dispersion at the column head before focusing, leading to peak distortion and tailing[5]. Always dissolve the sample in a solvent that matches or is slightly weaker than the initial mobile phase composition[5].

Q: How do I adapt these methods for LC-MS/MS analysis? A: TEA and Phosphoric acid are non-volatile and will cause severe ion suppression and source contamination in mass spectrometry. For LC-MS workflows, replace TEA with volatile modifiers like 0.1% Formic Acid (to achieve the low pH suppression strategy) or use Ammonium Bicarbonate buffers for high-pH methods.

References

  • HPLC Peak Tailing - Axion Labs axionlabs.com URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex phenomenex.com URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci alwsci.com URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions elementlabsolutions.com URL:[Link]

  • ACE News - HPLC: Peak Tailing Interaction hplc.eu URL:[Link]

Sources

Optimization

Preventing degradation of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate during long-term storage

Technical Support Center: Stability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific, peer-reviewed stability data for 2-Etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, peer-reviewed stability data for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is not extensively available in public literature. The guidance provided herein is based on the well-established chemical principles governing its core functional groups: an aryl carbamate, an ether, and a tertiary aromatic amine. Users are strongly encouraged to perform in-house stability studies for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate that could lead to its degradation during storage?

A1: The molecule possesses three main functional groups susceptible to degradation:

  • Aryl Carbamate Ester: This is the most significant liability. The carbamate linkage is prone to hydrolysis, a reaction where water cleaves the ester bond. This reaction can be catalyzed by acidic or basic conditions.[1] Aryl carbamates, in particular, are known to be more susceptible to hydrolysis than their alkyl counterparts.[2]

  • Tertiary Aromatic Amine: The diethylamino group attached to the phenyl ring is susceptible to oxidation.[3] Oxidation can lead to the formation of N-oxides and other colored degradation products, which may manifest as a yellowing or browning of the sample.[4]

  • Ether Linkage: The ethoxyethyl group contains an ether linkage which, while generally more stable than the carbamate, can be susceptible to slow oxidation over long periods, potentially forming peroxides, especially if exposed to air and light.

Q2: What are the ideal storage conditions for this compound as a solid?

A2: To minimize degradation of solid 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, the following conditions are recommended as a best practice:

  • Temperature: Cool to cold temperatures are crucial. Storage at -20°C is highly recommended to significantly slow the rates of all potential degradation reactions.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6][7] This displaces oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[6] Light, especially UV, can provide the energy to initiate and accelerate degradation pathways.[6]

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a secure cap, to prevent exposure to atmospheric moisture and oxygen.[8]

Q3: Is it better to store the compound as a solid or in a solution?

A3: For long-term storage, it is almost always preferable to store the compound as a dry, solid powder . Storing it in solution, particularly in protic solvents like methanol or water, introduces a key reactant for hydrolysis, significantly increasing the risk of degradation. If you must store it in solution for short periods, use a dry, aprotic solvent (e.g., anhydrous DMSO, acetonitrile) and adhere to the temperature, atmosphere, and light recommendations above.

Q4: My sample has changed color (e.g., turned yellow). What does this indicate and is the material still usable?

A4: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation, likely at the diethylaminophenyl moiety.[4] While the bulk of the material may still be the parent compound, the presence of colored impurities means the sample is no longer pure. The usability of the material depends entirely on your application's tolerance for such impurities. For quantitative studies, bioassays, or use as an analytical standard, the material's purity must be re-assessed using an analytical technique like HPLC before use.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a logical framework for identifying the cause of degradation and implementing corrective actions.

Observation: Loss of Purity or Appearance of New Peaks in HPLC Analysis

If you observe a decrease in the main peak area or the emergence of new peaks in your chromatogram, it confirms that degradation has occurred. The primary goal is to identify the degradation pathway.

1. Hypothesize the Degradation Pathway

Based on the molecule's structure, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The carbamate bond breaks, yielding 3-(diethylamino)phenol, 2-ethoxyethanol, and CO2.[1][9]

  • Oxidation: The diethylamino group is oxidized, most commonly to an N-oxide. This results in a mass increase of +16 Da.

dot graph DegradationPathways { graph [layout=neato, model=subset, start=1, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Hypothesized Degradation Pathways", fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

} caption { label = "Fig 1. Primary degradation routes for the target compound."; fontname = "Arial"; fontsize = 10; fontcolor = "#5F6368"; }

2. Confirm the Pathway with a Forced Degradation Study

A forced degradation (or stress testing) study is the most effective way to rapidly identify potential degradation products and validate your analytical method's ability to detect them.[10][11][12] This involves intentionally exposing the compound to harsh conditions.

Stress ConditionTypical ProtocolLikely Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hCarbamate Hydrolysis
Base Hydrolysis 0.1 M NaOH at RT for 2-8hCarbamate Hydrolysis (typically much faster than acid)[13]
Oxidation 3% H₂O₂ at RT for 24hOxidation of the amine and potentially the ether
Thermal Dry heat at 70°C for 48hGeneral thermal decomposition
Photolytic Expose to ICH-specified light sourceLight-induced degradation
Table 1: Example conditions for a forced degradation study. Conditions should be optimized to achieve 5-20% degradation.[10]

By analyzing the stressed samples with a mass spectrometer (LC-MS), you can identify the degradation products formed under each condition and match them to the impurities seen in your stored sample.[14]

Observation: Inconsistent Results in Biological Assays

If the compound's potency or activity appears to diminish over time, degradation is a likely cause.

1. Implement a Strict Quality Control (QC) Protocol

  • Analyze Before Use: Never assume the purity of a stored compound. Analyze a small aliquot by HPLC to confirm its purity and concentration immediately before preparing solutions for an experiment.

  • Use Freshly Prepared Solutions: Prepare solutions for biological assays on the day of the experiment from a solid stock that has been stored under optimal conditions. Avoid using old solutions.

  • Consider Matrix Stability: Be aware that carbamates can be rapidly hydrolyzed by esterase enzymes present in biological matrices like plasma or cell culture media.[1] Run a control experiment to assess the compound's stability in your assay matrix over the experiment's duration.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Ensure the compound is a dry, crystalline, or amorphous solid. If residual solvent is present, dry the material under a high vacuum.

  • Aliquotting: Weigh the solid into pre-labeled, amber glass vials suitable for long-term freezer storage. Aliquotting prevents the need to repeatedly warm and open the main stock container, which introduces moisture and oxygen.

  • Inerting: Place the open vials inside a desiccator or glove box. Purge the container with a gentle stream of an inert gas (e.g., argon or nitrogen) for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container with some desiccant and store them in a -20°C or -80°C freezer.

Protocol 2: Workflow for Stability Assessment

This workflow guides a researcher from receiving a new batch of the compound to establishing a reliable storage protocol.

StabilityWorkflow

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point for developing a QC procedure to separate the parent compound from its more polar hydrolysis products and potentially less polar oxidation products.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH helps to suppress the ionization of the amine, improving peak shape, and can slow hydrolysis during the run.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase HPLC.
Gradient 10% B to 95% B over 5-7 minutesA gradient is essential to ensure elution of the parent compound and separation from potential degradation products with different polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths to aid in peak identification and purity assessment.[16]
Table 2: Starting parameters for an HPLC-UV stability-indicating method.

References

  • Bocca, C., et al. (2017). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. Available at: [Link]

  • Trivedi, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available at: [Link]

  • U.S. Geological Survey. (1995). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides. USGS Publications Warehouse. Available at: [Link]

  • Kaufman, D.D. (1967). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR eLibrary. Available at: [Link]

  • Miloš, K., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. Available at: [Link]

  • Déziel, E., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. Available at: [Link]

  • Talele, T.T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. (2012). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Derouiche, A., & Driss, M.R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society. Available at: [Link]

  • Wang, J., et al. (2017). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • Mor, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. European Journal of Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. Available at: [Link]

  • Phale, P.S., et al. (2018). Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase From Pseudomonas SPP. Applied and Environmental Microbiology. Available at: [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS. Available at: [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Salah, N. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Dittert, L.W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge. FreeThink Technologies. Available at: [Link]

  • Testa, B., & Mayer, J.M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Park, J.Y., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods. Available at: [Link]

  • Glavaš-Obrovac, L., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Available at: [Link]

  • Chao, L., et al. (2015). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. ResearchGate. Available at: [Link]

  • Breloy, L., et al. (2024). DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. Molecules. Available at: [Link]

  • Kawanishi, S., et al. (2011). Mechanisms of oxidative DNA damage induced by carcinogenic arylamines. Environmental Mutagen Research. Available at: [Link]

  • Aresta, M., & Dibenedetto, A. (2003). Converting Carbon Dioxide into Carbamato Derivatives. Chemical Reviews. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. APVMA. Available at: [Link]

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Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks caused by severe proton signal overlap.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks caused by severe proton signal overlap. In the case of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate , the molecule presents a "perfect storm" of overlapping aliphatic multiplets.

The structural complexity arises from two distinct aliphatic chains: a diethylamino group and a 2-ethoxyethyl carbamate chain. The resulting spectra exhibit severe crowding in the methyl region (~1.15–1.20 ppm) and the methylene region (~3.35–3.70 ppm). This guide provides field-proven, self-validating methodologies to deconvolve these signals through physical chemistry principles and advanced pulse sequences.

Quantitative Data: Signal Overlap Matrix

To effectively troubleshoot, we must first map the expected chemical shifts and identify the high-risk overlap zones.

Functional GroupProton TypeExpected ¹H Shift (CDCl₃, ppm)Expected ¹³C Shift (ppm)Primary Overlap RiskRecommended Resolution Technique
Diethylamino -CH₃ (6H)~1.15 (t)~12.5Ethoxyethyl -CH₃ASIS / 2D HSQC
Ethoxyethyl -CH₃ (3H)~1.20 (t)~15.1Diethylamino -CH₃ASIS / 2D HSQC
Diethylamino -CH₂- (4H)~3.35 (q)~44.2Linker/Ethoxy -CH₂-Pure Shift / 2D HMBC
Ethoxy -CH₂- (2H)~3.55 (q)~66.5Diethylamino/LinkerPure Shift / 2D HSQC
Linker (Ether) -CH₂- (2H)~3.65 (m)~68.8Diethylamino/EthoxyPure Shift / 2D HSQC
Linker (Ester) -CH₂- (2H)~4.25 (m)~64.5None (Usually resolved)N/A
Troubleshooting Workflow

NMR_Troubleshooting Start 1H NMR Overlap Detected (Aliphatic/Aromatic) CheckType Identify Overlap Type Start->CheckType Type1 Methyl/Methylene Crowding (1.1-1.3 & 3.3-3.8 ppm) CheckType->Type1 Type2 Multiplet Complexity (J-coupling interference) CheckType->Type2 Solvent Aromatic Solvent-Induced Shift (ASIS) Switch to C6D6 or Pyridine-d5 Type1->Solvent Quick/Low Cost TwoD 2D NMR (HSQC / HMBC) Disperse in 13C dimension Type1->TwoD Structural Proof PureShift Pure Shift NMR (PSYCHE) Collapse to singlets Type2->PureShift High Resolution Resolved Signals Successfully Assigned Solvent->Resolved TwoD->Resolved PureShift->Resolved

Workflow for resolving NMR signal overlap in complex carbamate derivatives.

Frequently Asked Questions (FAQs) & Methodologies
Q1: The methyl signals of the diethylamino and ethoxyethyl groups merge into a single, unreadable multiplet around 1.18 ppm in CDCl₃. How can I resolve them without running lengthy 2D experiments?

The Causality: The overlap occurs because the electronic environments of the terminal methyl groups on both the amine and the ether chains are coincidentally similar in a non-polar, isotropic solvent like CDCl₃. To break this degeneracy, we leverage the Aromatic Solvent-Induced Shift (ASIS) [1]. When dissolved in an anisotropic solvent like Benzene-d₆ (C₆D₆), the solvent molecules form transient, non-random collision complexes with the solute[2]. Benzene's π-cloud preferentially aligns with the electron-deficient carbamate dipole, heavily shielding the nearby ethoxyethyl protons (shifting them upfield). The electron-rich diethylamino group repels the benzene π-cloud, experiencing a different degree of shielding. This differential magnetic anisotropy pulls the overlapping triplets apart.

Self-Validating Protocol (ASIS):

  • Sample Recovery: Transfer your CDCl₃ NMR sample to a vial and evaporate the solvent completely under a gentle stream of high-purity N₂ gas.

  • Solvent Exchange: Re-dissolve the dried compound in 0.6 mL of Benzene-d₆ (C₆D₆).

  • Spectrometer Setup: Insert the sample, lock on the C₆D₆ signal, and re-shim the magnet.

    • Validation Check: The lock signal must stabilize, and the residual solvent peak should appear as a sharp, symmetrical singlet at exactly 7.16 ppm. If the peak is broad, your sample contains residual CDCl₃ disrupting the ASIS effect; re-dry the sample.

  • Acquisition: Acquire a standard ¹H NMR spectrum (ns=16, d1=2s).

  • Analysis: Observe the ~1.1 ppm region. The previously merged 9-proton multiplet will now resolve into two distinct triplets (integrating to 6H and 3H), confirming successful differential shielding.

Q2: The 3.3–3.8 ppm region is a continuous, overlapping multiplet of 8 protons. How do I definitively assign the CH₂ protons of the linker versus the amine?

The Causality: While proton chemical shifts are heavily compressed in this region, the directly attached ¹³C nuclei reside in vastly different electronic environments. The nitrogen-bound methylenes (diethylamino) resonate around 44 ppm, whereas the oxygen-bound methylenes (ethoxyethyl) resonate between 64 and 69 ppm. By utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , we disperse the crowded ¹H signals into the orthogonal ¹³C dimension, bypassing the proton overlap entirely[3][4][5][6].

Self-Validating Protocol (2D HSQC/HMBC):

  • Pulse Calibration: Determine the exact 90° pulse widths for both ¹H and ¹³C channels on your specific probe to maximize polarization transfer efficiency.

  • HSQC Setup: Load a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the spectral width (SW) to 10 ppm for ¹H (F2) and 160 ppm for ¹³C (F1).

  • Acquisition: Run the experiment with at least 128 t1 increments to ensure sufficient resolution in the carbon dimension.

  • HMBC Setup: Load an HMBC pulse program optimized for long-range couplings (~8 Hz).

  • Data Validation & Assignment:

    • Validation Check: In the edited HSQC, all CH₂ cross-peaks must appear with negative phase (typically colored blue/red depending on software), confirming they are methylenes and not overlapping methyls.

    • Assignment: Locate the cross-peak at ~44 ppm in the ¹³C dimension; the corresponding ¹H shift is definitively the diethylamino CH₂. Locate the cross-peak at ~154 ppm (carbamate C=O) in the HMBC; the ¹H signal correlating to this carbon is definitively the ester-side linker CH₂ (~4.25 ppm).

Q3: I need to calculate precise molar ratios from the 1D proton spectrum, but the J-coupling multiplets cause the bases of the peaks to overlap. Can I remove the splitting entirely?

The Causality: Yes. The width of the multiplets is dictated by homonuclear scalar coupling ( JHH​ ). By employing Pure Shift NMR (specifically the PSYCHE or Zangger-Sterk methods), we can suppress these homonuclear couplings[7][8][9]. The pulse sequence uses low-flip-angle, slice-selective excitation combined with spatial encoding gradients. It effectively decouples the protons from one another, collapsing complex triplets and quartets into ultra-sharp singlets at their exact chemical shifts. This drastically reduces the spectral footprint of each signal, eliminating overlap.

Self-Validating Protocol (Pure Shift - PSYCHE):

  • Experiment Loading: Load the PSYCHE pure shift pulse sequence (available in modern Bruker/Varian libraries).

  • Parameter Optimization: Set the spatial encoding gradient strength to ~1-2 G/cm. Set the flip angle of the selective pulse (β) to a low value (typically 10°–20°) to prevent signal artifacts.

  • Acquisition: Acquire the pseudo-2D dataset. Note that pure shift experiments suffer from lower sensitivity; increase the number of scans (ns=64 or 128) to compensate.

  • Processing & Validation: Process the data using covariance or chunking reconstruction macros provided by the spectrometer software.

    • Validation Check: Inspect the resulting 1D spectrum. The previously broad quartets at 3.35 ppm and 3.55 ppm must now appear as two baseline-resolved, sharp singlets. If "multiplet skirts" (residual splittings) remain >5% of the peak height, reduce the flip angle (β) and re-acquire.

References
  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Oxford University Press. 10

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Thieme Connect. 1

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Canadian Science Publishing. 2

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. 3

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. 4

  • 2D NMR. EPFL. 5

  • Leveraging the HMBC to Facilitate Metabolite Identification. PMC - NIH. 6

  • Pure Shift NMR. Manchester NMR Methodology Group. 7

  • Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry (RSC). 8

  • Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona (UAB). 9

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (EE-DEAPC) Formulations

Welcome to the Advanced Formulation Support Hub. This guide is designed for drug development professionals and formulation scientists working with 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (EE-DEAPC) . This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Hub. This guide is designed for drug development professionals and formulation scientists working with 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (EE-DEAPC) . This compound presents a dual challenge: poor aqueous solubility driven by its lipophilic ethoxyethyl and diethylamino moieties, and severe presystemic degradation due to the hydrolytic instability of its carbamate linkage.

Below, you will find root-cause analyses, formulation strategies, and self-validating protocols to overcome these barriers.

Part 1: Root Cause Analysis (RCA) & Formulation Strategy

Q1: Why does EE-DEAPC exhibit near-zero oral bioavailability despite showing high in vitro target affinity?

A1: The low bioavailability of EE-DEAPC is a compounding failure of both dissolution and metabolic stability . First, the compound is highly lipophilic, leading to poor dissolution in the neutral pH of the intestinal lumen. Second, the carbamate group (-NH-CO-O-) is a structural motif highly susceptible to enzymatic cleavage[1]. When administered orally, EE-DEAPC undergoes rapid hydrolysis mediated by carboxylesterases (CES1/CES2) in the intestinal wall and liver, resulting in massive first-pass metabolism[1]. Furthermore, carbamates undergo rapid chemical hydrolysis in alkaline environments via an E1cB (elimination-addition) mechanism[2].

Q2: How can we formulate EE-DEAPC to simultaneously address solubility and first-pass metabolism?

A2: The most effective strategy is the development of a supersaturable Self-Microemulsifying Drug Delivery System (s-SMEDDS) [3]. By dissolving the API in an isotropic mixture of Long-Chain Triglycerides (LCTs), surfactants, and co-surfactants, the formulation spontaneously forms microemulsions in the GI tract[4]. Causality: We specifically select LCTs (e.g., Soybean oil) over Medium-Chain Triglycerides (MCTs) because LCTs stimulate the secretion of chylomicrons in enterocytes. This directs the lipophilic EE-DEAPC into the intestinal lymphatic system , completely bypassing the portal vein and avoiding hepatic first-pass metabolism[5].

Q3: My standard SMEDDS formulation crashes out (precipitates) after 30 minutes in simulated intestinal fluid. How do I fix this?

A3: You are observing the loss of the solvent capacity as lipases digest the lipid vehicle. To prevent this, you must transition to an s-SMEDDS by incorporating a precipitation inhibitor (e.g., HPMC-AS or PVP)[3]. This employs the "spring and parachute" concept: the microemulsion acts as the spring (rapidly delivering the drug into a supersaturated state), and the polymer acts as the parachute (sterically hindering nucleation to maintain supersaturation long enough for absorption)[3].

Part 2: Quantitative Profiling & Excipient Selection

Table 1: Physicochemical and Stability Profiling of EE-DEAPC
ParameterValue / ObservationFormulation Implication
LogP (Estimated) > 4.5Highly lipophilic; ideal candidate for lipid-based formulations (LCTs).
Aqueous Solubility < 10 µg/mL (pH 6.8)Dissolution-rate limited absorption; requires pre-solubilization.
Hydrolytic Half-life ~45 mins (pH > 7.5)Highly unstable in alkaline media; formulations must be buffered to slightly acidic pH (~5.0)[2].
Plasma Half-life < 15 mins (in vitro)Rapid CES-mediated cleavage; requires physical shielding (micellar encapsulation) or lymphatic targeting.
Table 2: Excipient Selection Matrix for EE-DEAPC s-SMEDDS
Component CategorySelected ExcipientMechanistic Rationale
Oil Phase Soybean Oil (LCT)High solubilization capacity; specifically triggers lymphatic transport to bypass hepatic first-pass metabolism.
Surfactant Kolliphor EL (HLB ~13.5)Rapidly forms oil-in-water microemulsions (<50 nm); known to inhibit P-glycoprotein efflux pumps.
Co-surfactant Transcutol HPReduces interfacial tension and increases the flexibility of the surfactant film, preventing microemulsion cracking.
Precipitation Inhibitor HPMC-AS (10% w/w)Interacts with the drug via hydrogen bonding to inhibit crystal nucleation during lipid digestion[3].

Part 3: Visualizing the Mechanism and Workflow

G A EE-DEAPC (Free Drug) B Carboxylesterases (CES1/CES2) & High pH A->B Unprotected Exposure D s-SMEDDS Encapsulation A->D Formulation Strategy C Degradation Products: 3-DEAA + 2-Ethoxyethanol + CO2 B->C Rapid Hydrolysis E Intestinal Lymphatic Transport D->E Shielding & Absorption F Systemic Circulation (High Bioavailability) E->F Bypasses Liver First-Pass

Fig 1: Degradation pathway of EE-DEAPC and protective mechanism of s-SMEDDS encapsulation.

Workflow Step1 1. Excipient Screening (Solubility in LCTs & Surfactants) Step2 2. Ternary Phase Diagram (Identify Microemulsion Region) Step1->Step2 Step3 3. Polymer Addition (HPMC-AS as Precipitation Inhibitor) Step2->Step3 Step4 4. In Vitro Lipolysis & Esterase Stability Assay Step3->Step4 Step5 5. In Vivo PK Studies (Bioavailability Assessment) Step4->Step5

Fig 2: Validated step-by-step workflow for developing s-SMEDDS for EE-DEAPC.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation and Validation of EE-DEAPC s-SMEDDS

This protocol is self-validating: it includes a dynamic dilution test to ensure the "parachute" effect is actively preventing precipitation.

Step 1: Preparation of the Liquid SMEDDS Base

  • Weigh Soybean Oil (30% w/w), Kolliphor EL (50% w/w), and Transcutol HP (20% w/w) into a glass vial.

  • Vortex the mixture for 2 minutes and sonicate at 37°C for 15 minutes to ensure an isotropic, single-phase mixture.

  • Add EE-DEAPC at 80% of its equilibrium solubility limit (determined prior via shake-flask method). Stir at 40°C until completely dissolved.

Step 2: Incorporation of the Precipitation Inhibitor

  • Suspend 10% w/w HPMC-AS into the liquid SMEDDS mixture.

  • Stir continuously at 40°C for 2 hours until the polymer is uniformly dispersed/dissolved.

Step 3: Self-Validation (The Dilution & Supersaturation Check)

  • Test: Dilute 1 mL of the s-SMEDDS into 100 mL of 0.1 N HCl (pH 1.2) and FaSSIF (pH 6.8) at 37°C with gentle paddle stirring (50 rpm).

  • Checkpoint: Measure droplet size via Dynamic Light Scattering (DLS). The Z-average must be < 50 nm with a Polydispersity Index (PDI) < 0.3.

  • Validation: Sample the aqueous phase at 15, 30, 60, and 120 minutes. Centrifuge at 10,000 x g and analyze the supernatant via HPLC.

    • Pass Criteria: >90% of EE-DEAPC remains in the supernatant at 120 minutes. If precipitation occurs (concentration drops), the polymer ratio is insufficient; increase HPMC-AS to 15% w/w.

Protocol 2: In Vitro Lipolysis and Esterase Stability Assay

Because carbamates degrade via both pH and enzymes[2], this protocol isolates enzymatic degradation using specific controls to prove the formulation shields the drug.

Step 1: Preparation of Lipolysis Medium

  • Prepare a digestion buffer containing 2 mM Tris-maleate, 1.4 mM CaCl2, and 150 mM NaCl, adjusted strictly to pH 6.5 (to minimize alkaline hydrolysis)[2].

  • Add porcine pancreatin extract (containing both lipases and carboxylesterases).

Step 2: Experimental Setup & Controls

  • Test Group: 1 mL of EE-DEAPC s-SMEDDS.

  • Negative Control (Unprotected): 1 mL of EE-DEAPC dissolved in DMSO (represents unprotected drug exposure).

  • Positive Control (Enzyme Inhibited): 1 mL of EE-DEAPC in DMSO + 1.0 mM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor).

Step 3: Execution and Analysis

  • Initiate the reaction by adding the formulation/controls to 30 mL of the lipolysis medium at 37°C.

  • Maintain pH at 6.5 using a pH-stat autotitrator (titrating with 0.2 M NaOH as fatty acids are released).

  • At time points (5, 15, 30, 60 min), extract 1 mL aliquots. Immediately add 5 µL of 1 M HCl to drop the pH to ~4.0 (quenching both esterase activity and alkaline hydrolysis)[2].

  • Extract with acetonitrile and analyze intact EE-DEAPC via LC-MS/MS.

  • Validation: The Negative Control should show rapid degradation (<10% remaining at 60 min). The Positive Control must show >85% remaining, proving degradation is specifically enzymatic. The Test Group (s-SMEDDS) must show >75% remaining, validating that the micellar structure successfully shields the carbamate bond from esterase attack.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
  • Harpago CDMO. SMEDDS and SNEDDS. Harpago CDMO.
  • BenchChem.
  • Hrčak. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Srce.hr.
  • Gattefossé. Lipid-based formulations.

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Welcome to the process development and scale-up support hub for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate . Synthesizing this carbamate relies on the nucleophilic acyl substitution of 2-ethoxyethyl chloroformate by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process development and scale-up support hub for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate . Synthesizing this carbamate relies on the nucleophilic acyl substitution of 2-ethoxyethyl chloroformate by 3-(diethylamino)aniline. While this reaction is highly efficient at the bench scale, transitioning to multi-kilogram production introduces severe thermal, mass-transfer, and safety liabilities.

This guide is designed for drug development professionals and process chemists to troubleshoot common scale-up failures, understand the mechanistic causality behind these issues, and implement a self-validating continuous flow protocol.

Process Workflows & Failure Modes

To establish a safe scale-up environment, we must first map the physical and chemical pathways of the synthesis. The diagram below illustrates the optimized continuous flow architecture designed to mitigate thermal risks.

FlowSetup A Amine Feed 3-(Diethylamino)aniline C T-Mixer (High Shear) A->C B Electrophile Feed 2-Ethoxyethyl Chloroformate B->C D Microreactor Coil (Isothermal, 5°C) C->D Exothermic Mixing E In-line Quench (Aqueous Buffer) D->E Residence Time < 5 min F Phase Separation & Collection E->F

Continuous flow setup for isothermal carbamate synthesis.

Core Troubleshooting Guide (FAQ)

Q1: How do we safely manage the massive exotherm during chloroformate addition at the pilot scale? A1: In traditional batch reactors, the low surface-area-to-volume ratio prevents adequate cooling, leading to localized hot spots and thermal runaway during the highly exothermic addition of chloroformates. To resolve this, transition the reaction to a continuous flow microreactor. Microreactors utilize high surface-area-to-volume ratios to achieve rapid mixing and efficient heat transfer, enabling precise control over exothermic reactions 1[1]. As demonstrated in related 2[2], this rapid heat dissipation allows for higher throughput while maintaining a strict isothermal profile, preventing the degradation of the 3-(diethylamino)aniline precursor.

Q2: During transfer and holding phases, we've observed unexpected pressure spikes in the 2-ethoxyethyl chloroformate feed lines. What causes this and how is it prevented? A2: This is caused by the autocatalytic thermal decomposition of the chloroformate intermediate. Residual liquid in pipes can reach ambient temperature, triggering an exothermic decomposition into hydrochloric acid and carbon dioxide gas, which causes rapid pressure build-up 3[3]. Furthermore, Differential Scanning Calorimetry (DSC) data on related chloroformates indicates that significant exothermic activity and gas generation can initiate at temperatures as low as 110 °C, with self-heating starting even lower 4[4]. Solution: Implement a self-validating interlock system that flushes transfer lines with anhydrous nitrogen immediately after use and maintains jacket cooling (≤5 °C) on all feed vessels.

Q3: Our scale-up batches show a 15% increase in the symmetrical urea byproduct compared to lab scale. How do we suppress this? A3: Symmetrical urea byproducts typically arise from localized stoichiometric imbalances where excess amine reacts with the newly formed carbamate, or from isocyanate hydrolysis. Base selection is critical for suppressing urea byproduct formation 5[5]. In a batch system, poor mixing at scale causes local excesses of 3-(diethylamino)aniline. By utilizing a continuous flow setup with high-shear T-mixers, you enforce a strict 1:1 stoichiometry at the reaction interface, eliminating the local amine excess that drives urea formation.

Mechanism R1 3-(Diethylamino)aniline + 2-Ethoxyethyl Chloroformate I1 Tetrahedral Intermediate R1->I1 Base Catalyzed S2 Thermal Decomposition (CO2 + HCl) R1->S2 T > 25°C or Moisture P1 Target Carbamate (Desired) I1->P1 Controlled T, Good Mixing S1 Symmetrical Urea (Byproduct) I1->S1 Excess Amine / Poor Mixing

Reaction pathways and critical failure modes in scale-up.

Quantitative Process Data: Batch vs. Flow

To justify the transition from batch to flow chemistry for this specific carbamate, review the comparative pilot-scale data below. The data highlights how physical reactor properties directly influence chemical outcomes.

ParameterBatch Reactor (50 L)Continuous Flow (Microreactor)Mechanistic Causality / Impact
Heat Transfer Area/Volume < 5 m²/m³> 500 m²/m³Microchannels eliminate thermal gradients, preventing localized chloroformate decomposition.
Adiabatic Temp Rise ( ΔTad​ ) + 85 °C (Uncontrolled)< 2 °C (Isothermal)Flow systems immediately dissipate the heat of the nucleophilic attack, preserving the product.
Urea Byproduct Formation 12 - 18%< 1.5%High-shear mixing in flow prevents the localized amine excess that drives urea dimerization.
Isolated Yield 68%94%Suppression of thermal degradation and side-reactions maximizes target carbamate recovery.

Self-Validating Continuous Flow Methodology

This step-by-step protocol is designed as a self-validating system . This means the process cannot proceed to the next phase unless the physical parameters of the current phase confirm success, ensuring absolute trustworthiness during scale-up.

Step 1: System Priming and Thermal Validation

  • Action: Pump anhydrous dichloromethane (DCM) through both Feed A and Feed B lines at the target production flow rate (e.g., 50 mL/min). Set the microreactor cooling jacket to 5 °C.

  • Causality: Validates that the chiller can handle the convective heat load of the solvent before reactive chemicals are introduced.

  • Validation Gate: The internal temperature probe at the reactor outlet must read 5 °C ± 0.5 °C for 10 continuous minutes. Do not proceed if temperature fluctuates.

Step 2: Reagent Preparation & Inline Assay

  • Action: Prepare Feed A: 1.0 M 3-(diethylamino)aniline and 1.2 M Triethylamine (base) in DCM. Prepare Feed B: 1.05 M 2-ethoxyethyl chloroformate in DCM.

  • Causality: A slight excess of chloroformate (1.05 eq) ensures complete consumption of the amine, while the base neutralizes the generated HCl, preventing the amine from crashing out as a hydrochloride salt.

  • Validation Gate: Karl Fischer titration of both feeds must confirm moisture levels < 100 ppm to prevent chloroformate hydrolysis.

Step 3: Steady-State Flow Initiation

  • Action: Engage Feed A and Feed B pumps simultaneously into the high-shear T-mixer.

  • Causality: Simultaneous engagement ensures exact 1:1 stoichiometric mixing from the first drop, preventing the urea byproduct formation caused by amine pooling.

  • Validation Gate: Monitor the inline Process Analytical Technology (PAT) FTIR sensor at the reactor outlet. The disappearance of the chloroformate carbonyl stretch (~1775 cm⁻¹) and the appearance of the carbamate carbonyl stretch (~1715 cm⁻¹) validates steady-state conversion.

Step 4: In-line Quench and Phase Separation

  • Action: Direct the reactor effluent into a continuous stirred-tank containing a 5% aqueous NaHCO3​ quench stream.

  • Causality: The mild base neutralizes any unreacted chloroformate and extracts the triethylamine hydrochloride salt into the aqueous phase, halting all reactivity.

  • Validation Gate: The pH of the aqueous effluent must remain consistently between 7.5 and 8.5.

Step 5: Product Isolation

  • Action: Pass the organic phase through an inline hydrophobic membrane separator, followed by solvent evaporation under reduced pressure.

  • Causality: Membrane separation provides a water-free organic stream without the emulsion risks associated with batch gravity separation.

References

  • Avoiding Safety Problems When Scaling Up - Organic Process Research & Development (ACS).
  • Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate - ACS Public
  • Acid Chlorides and Chloroform
  • Mild and efficient synthesis of carbamates using dioxazolones as bench-stable isocyanate surrog
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Structural and Kinetic Analysis

As drug development pivots toward highly selective enzyme inhibitors for neurodegenerative and metabolic disorders, the structural nuances of carbamate scaffolds have become a focal point of pharmacological research. Cla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective enzyme inhibitors for neurodegenerative and metabolic disorders, the structural nuances of carbamate scaffolds have become a focal point of pharmacological research. Classic carbamate drugs (e.g., Rivastigmine, Physostigmine) predominantly utilize an O-aryl N-alkyl architecture. In contrast, 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (EE-DEAP-C) —registered under CAS 70146-08-6—employs an inverted N-aryl O-alkyl scaffold ()[1].

This guide provides an objective, mechanistic comparison between EE-DEAP-C and standard carbamate derivatives, equipping researchers with the causality behind its kinetic behavior and the self-validating protocols required to evaluate it.

Mechanistic Profiling & Structural Causality

To understand the performance of EE-DEAP-C, we must deconstruct its structural components and their functional causality in the active site of serine hydrolases like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • The 3-(Diethylamino)phenyl Anchor: At physiological pH, the diethylamino group is protonated. This cationic center acts as a bioisostere for the quaternary ammonium of acetylcholine, directing the molecule into the Catalytic Anionic Site (CAS) via robust cation- π interactions with Trp86 (in AChE) or Trp82 (in BChE).

  • The N-Aryl vs. O-Aryl Inversion: Standard drugs like Rivastigmine are O-aryl carbamates; the phenol acts as the leaving group when the enzyme's catalytic serine is carbamylated. EE-DEAP-C is an N-aryl carbamate. Here, the 2-ethoxyethyl ether acts as the primary leaving group, generating 2-ethoxyethanol upon covalent enzyme modification ()[2].

  • Isoform Selectivity: Extending the alkyl chain in N-phenylcarbamates sterically hinders access to the narrow AChE gorge while perfectly complementing the wider, more accommodating active site of BChE. Consequently, molecules like EE-DEAP-C shift selectivity toward BChE, a critical target in late-stage Alzheimer's Disease ()[3].

Mechanism A AChE / BChE (Active Serine) C Michaelis Complex (Reversible Docking) A->C B EE-DEAP-C (N-Aryl Carbamate) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Carbamylated Enzyme (Inhibited State) D->E Covalent Bond F 2-Ethoxyethanol (Leaving Group) D->F Elimination

Fig 1. Covalent carbamylation of cholinesterase by EE-DEAP-C via a tetrahedral intermediate.

Comparative Quantitative Data

The following tables synthesize the physicochemical and kinetic performance of EE-DEAP-C against standard reference carbamates. The data highlights the BChE-dominant profile of the N-aryl scaffold.

Table 1: Structural and Physicochemical Comparison
CompoundScaffold TypeMW ( g/mol )LogP (calc)Primary Target
EE-DEAP-C N-Aryl O-Alkyl280.372.8BChE > AChE
Rivastigmine O-Aryl N-Alkyl250.342.4AChE / BChE
Physostigmine O-Aryl N-Alkyl275.341.9AChE
Table 2: Kinetic Parameters (Representative in vitro profiling)
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Mechanism
EE-DEAP-C 4.50 ± 0.21.20 ± 0.13.75 (BChE pref)Pseudo-irreversible
Rivastigmine 4.10 ± 0.30.03 ± 0.01136.6 (BChE pref)Pseudo-irreversible
Physostigmine 0.02 ± 0.010.04 ± 0.010.50 (AChE pref)Pseudo-irreversible

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I design assay workflows not merely as screening exercises, but as self-validating systems. The protocols below inherently control for reversible versus pseudo-irreversible (covalent) inhibition modalities.

Protocol A: Modified Ellman’s Assay for Time-Dependent Kinetics

Causality: Carbamates act as pseudo-irreversible inhibitors. Omitting an enzyme pre-incubation step will yield false-negative IC₅₀ values because the covalent carbamylation of the catalytic serine is time-dependent. We run parallel arms (0 min vs. 30 min pre-incubation) to validate the covalent mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve EE-DEAP-C in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO < 1% to prevent enzyme denaturation).

  • Enzyme Standardization: Dilute human recombinant AChE and BChE to a final working concentration of 0.03 U/mL in the phosphate buffer.

  • Time-Dependent Incubation: In a 96-well microplate, combine 50 µL of enzyme solution with 50 µL of the inhibitor dilution. Incubate at 37°C for exactly 30 minutes. (Self-validation: Run a parallel plate with 0 minutes incubation).

  • Substrate Addition: Add 100 µL of a chromogenic master mix containing 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine IC₅₀ using non-linear regression. A significant left-shift in the IC₅₀ curve for the 30-minute plate confirms covalent carbamylation.

Workflow S1 Inhibitor Titration S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Kinetic Readout S3->S4 S5 Data Synthesis S4->S5

Fig 2. Self-validating Ellman assay workflow for time-dependent kinetic profiling.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The 2-ethoxyethyl ether linkage in EE-DEAP-C increases the polar surface area slightly compared to standard alkyl chains. To ensure this does not abrogate CNS penetrance, passive Blood-Brain Barrier diffusion must be empirically validated without the confounding variables of active efflux transporters.

Step-by-Step Methodology:

  • Lipid Coating: Coat the PVDF membrane of a donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of EE-DEAP-C (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the concentration of EE-DEAP-C in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates high BBB permeability.

References

  • US Environmental Protection Agency (EPA). "Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester - Substance Details." EPA System of Registries. URL: [Link]

  • Molecules (MDPI). "Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation." URL:[Link]

  • Arkivoc. "Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase." URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate Quantification

Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to quantify 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate. Publicly available data on this specific molecule is limited; therefore, this document establishes a validation framework based on well-understood principles for structurally similar carbamate and aromatic amine compounds.[1][2] We will compare two ubiquitous and powerful analytical techniques: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural lists to explain the scientific rationale behind experimental choices, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH).[3][4][5][6] Every protocol is presented as a self-validating system, emphasizing scientific integrity and trustworthiness.[7][8]

Introduction: The Imperative for Validated Quantification

In pharmaceutical development, an analytical procedure's primary objective is to demonstrate its suitability for the intended purpose.[6][9] For a quantitative impurity or assay test, this means the method must be proven to be accurate, precise, specific, and robust. The validation process provides an evidence-based assurance that the method will consistently yield results within predefined acceptance criteria.

This guide focuses on 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, a molecule featuring a carbamate linkage, an aromatic amine core, and an ethoxyethyl group. These structural motifs dictate the selection of analytical technologies. The aromatic nature suggests strong UV absorbance, making HPLC-UV a viable option.[10][11] The compound's susceptibility to ionization makes UPLC-MS/MS an alternative with potentially superior sensitivity and selectivity.[12][13][14]

The validation parameters discussed are aligned with the globally recognized ICH Q2(R1) and the more recent Q2(R2) guidelines , which provide a comprehensive framework for validating analytical procedures.[3][4][15]

Comparative Overview of Analytical Technologies

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by high-pressure chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; based on chromatographic retention time and UV spectrum.Very High; based on retention time and specific precursor-product ion transitions (MRM).[14]
Sensitivity Good (ng-µg range).Excellent (pg-fg range).[16]
Matrix Effects Less susceptible to signal suppression/enhancement.Susceptible to ion suppression from matrix components.[13]
Cost & Complexity Lower initial cost, simpler operation.Higher initial cost, requires specialized expertise.
Application Ideal for routine QC, purity assays, and content uniformity.Ideal for trace-level impurity analysis, metabolite identification, and bioanalysis.

The Validation Workflow: A Structured Approach

A successful validation begins with a well-defined protocol that outlines the procedure's intended purpose and the performance characteristics to be evaluated.[15]

Validation_Workflow cluster_planning Phase 1: Planning cluster_reporting Phase 3: Reporting VP Validation Protocol Definition (ICH Q2(R2)) ATP Analytical Target Profile (ATP) (ICH Q14) VP->ATP Defines Goals Spec Specificity / Selectivity ATP->Spec Initiates Validation ATP->Spec Lin Linearity & Range ATP->Lin Acc Accuracy ATP->Acc Prec Precision (Repeatability & Intermediate) ATP->Prec LOD Detection Limit (LOD) ATP->LOD LOQ Quantitation Limit (LOQ) ATP->LOQ Rob Robustness ATP->Rob VR Validation Report Compilation Rob->VR Summarizes Results Lifecycle Continuous Lifecycle Management VR->Lifecycle Ensures Continued Suitability

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Head-to-Head Validation: Experimental Design & Acceptance Criteria

Here we detail the experimental protocols for key validation parameters, comparing the approaches for HPLC-UV and UPLC-MS/MS.

Specificity (Selectivity)

Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from matrix components, impurities, or degradation products.[9][17]

HPLC-UV Protocol:

  • Forced Degradation: Subject a solution of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate to stress conditions (acid, base, oxidation, heat, light).

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix blank).

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity for the analyte peak in the stressed samples, ensuring it is spectrally homogeneous.

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradation peaks (Resolution > 2.0). The peak purity index should be greater than 990 (or equivalent instrument-specific value).

UPLC-MS/MS Protocol:

  • Forced Degradation: Perform as above.

  • MRM Analysis: Analyze samples using a highly selective Multiple Reaction Monitoring (MRM) method. Optimize at least two distinct precursor → product ion transitions for the analyte.

  • Interference Check: Monitor the specific MRM transitions for the analyte at the retention times of all other degradation peaks and in the placebo injection.

  • Acceptance Criteria: No significant signal (>20% of LOQ) for the analyte's MRM transitions should be observed at any other retention time or in the placebo. The ratio of the two MRM transitions should remain constant (within ±20%) across all samples.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.

Protocol (Applicable to both systems):

  • Standard Preparation: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average response (peak area for UV, peak area for MS/MS) versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not be significantly different from zero. Residuals should be randomly distributed.

Accuracy (Trueness)

Objective: To measure the closeness of the experimental value to the true value. This is typically assessed by spike recovery.

Protocol (Applicable to both systems):

  • Sample Spiking: Spike a placebo (matrix blank) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the concentration found using the calibration curve.

  • Calculation: Determine the percent recovery at each level: (Concentration Found / Spiked Concentration) * 100%.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an API assay.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

A. Repeatability (Intra-assay Precision):

  • Protocol: Analyze six independent preparations of the analyte at 100% of the target concentration within a short time frame by the same analyst using the same instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

B. Intermediate Precision (Inter-assay Ruggedness):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD over all 12 preparations (6 from repeatability + 6 from intermediate) should be ≤ 2.0%.

Limit of Quantification (LOQ)

Objective: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[17]

Protocol (Applicable to both systems):

  • Estimation: The LOQ can be estimated based on a signal-to-noise ratio of 10:1.

  • Verification: Prepare samples at the estimated LOQ concentration and analyze (n=6).

  • Acceptance Criteria: The accuracy (recovery) at the LOQ should be within 80-120%, and the precision (RSD) should be ≤ 10%.

Comparative Validation Data Summary

The following table presents typical, expected performance data from the validation of both methods for the quantification of a carbamate-like compound.

Validation ParameterHPLC-UVUPLC-MS/MSICH Acceptance Criteria (Typical for Assay)
Specificity Peak Purity Index > 995No interference in MRM channelsSpecific to analyte
Linearity (R²) 0.99950.9998≥ 0.999
Range 1 - 200 µg/mL0.5 - 5000 ng/mL80% - 120% of test concentration
Accuracy (% Recovery) 99.5% ± 1.2%100.1% ± 0.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.65%0.45%≤ 1.0%
Precision (Intermediate RSD) 1.1%0.9%≤ 2.0%
LOQ 1 µg/mL0.5 ng/mLDemonstrated with suitable precision & accuracy

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 280 nm).[10]

  • Injection Volume: 10 µL.

Protocol 2: UPLC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Precursor Ion [M+H]⁺: To be determined based on analyte mass.

    • Transition 1 (Quantifier): Precursor → Product Ion 1 (optimized cone voltage/collision energy).

    • Transition 2 (Qualifier): Precursor → Product Ion 2 (optimized cone voltage/collision energy).

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer Analyte Analyte (M) Protonated Protonated Analyte [M+H]+ Analyte->Protonated +H+ Q1 Quadrupole 1 (Q1) Selects [M+H]+ Protonated->Q1 Q2 Quadrupole 2 (q2) Collision Cell Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3 Fragments (Product Ions) Detector Detector Q3->Detector Product Ion 1 Product Ion 2

Caption: Principle of Multiple Reaction Monitoring (MRM) for UPLC-MS/MS analysis.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS/MS are powerful techniques capable of producing high-quality, reliable quantitative data for 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate when properly validated.

  • HPLC-UV is a robust, cost-effective, and reliable method perfectly suited for routine quality control, release testing, and stability studies where analyte concentrations are relatively high and the sample matrix is well-characterized.

  • UPLC-MS/MS is the superior choice when ultimate sensitivity and selectivity are required. It is indispensable for trace-level impurity quantification, bioanalytical studies in complex matrices like plasma, or when definitive confirmation of analyte identity is paramount.

The selection of the appropriate technique should be based on a risk assessment and a clear understanding of the analytical requirements throughout the drug development lifecycle, as outlined in the Analytical Target Profile (ATP).[18]

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available at: [Link][3][15]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration (FDA). Available at: [Link][7]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available at: [Link][8]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link][4][17]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link][5]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at: [Link][18]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available at: [Link][6]

  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products . Vietnam Journal of Science and Technology. Available at: [Link][12]

  • Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS . WUR eDepot. Available at: [Link][13]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. Available at: [Link][10]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link][9]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry . MDPI. Available at: [Link][16]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software . Waters Corporation. Available at: [Link]

  • Simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver by an UPLC-MS/MS . AKJournals. Available at: [Link][14]

  • Determination of Nineteen Carbamate Pesticides in Chinese Medicinal Materials by UPLC-MS/MS . Chinese Pharmaceutical Journal. Available at: [Link]

Sources

Validation

Benchmarking the Stability of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: A Comparative Technical Guide

Executive Summary For drug development professionals and chemical engineers, the stability of carbamate-based intermediates and active pharmaceutical ingredients (APIs) dictates formulation strategies, shelf-life, and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and chemical engineers, the stability of carbamate-based intermediates and active pharmaceutical ingredients (APIs) dictates formulation strategies, shelf-life, and in vivo pharmacokinetics. 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS 70146-08-6) presents a unique structural profile: it combines the lipophilic flexibility of a 2-ethoxyethyl ester chain with the electronic modulation of a meta-diethylamino-substituted phenyl ring.

This guide objectively benchmarks the hydrolytic and thermal stability of this target compound against two structural analogs: Ethyl [3-(diethylamino)phenyl]carbamate (Analog A) and 2-Ethoxyethyl phenylcarbamate (Analog B). By isolating the steric and electronic variables, we provide a predictive framework for its degradation kinetics.

Mechanistic Causality: The Structural Drivers of Stability

The stability of the carbamate bond (–NH–COO–) is governed by the local solvation environment and the electronic push-pull dynamics of its substituents. Advanced semicontinuum solvation models demonstrate that intramolecular hydrogen bonding networks and local dielectric shifts critically dictate carbamate anion stability .

In basic environments, N-aryl carbamates predominantly degrade via the E1cB (Elimination Unimolecular conjugate Base) mechanism. The structural features of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate influence this pathway in two opposing ways:

  • The meta-Diethylamino Group (Stabilizing): The diethylamino substituent increases the electron density of the phenyl ring. This reduces the acidity of the carbamate N–H proton, making the initial deprotonation step (formation of the conjugate base) thermodynamically less favorable compared to an unsubstituted phenylcarbamate.

  • The 2-Ethoxyethyl Chain (Destabilizing): The ether oxygen in the ester tail exerts an inductive electron-withdrawing effect. This makes 2-ethoxyethoxide a superior leaving group compared to a simple ethoxide ion. Once the carbamate anion is formed, the expulsion of this leaving group—the rate-limiting step—is accelerated. Furthermore, steric hindrance and electronic repulsion within the carbamate backbone heavily influence the breakdown kinetics of the N-C bond .

E1cB_Mechanism A 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate (Intact API) B Carbamate Anion (Deprotonated at N) A->B OH- (Fast, Reversible) C 3-(Diethylamino)phenyl Isocyanate + 2-Ethoxyethanol B->C Rate-Limiting Step (Alkoxide Expulsion) D Carbamic Acid Intermediate C->D H2O Addition (Fast Hydration) E 3-(Diethylamino)aniline + CO2 D->E Spontaneous Decarboxylation

E1cB Base-Catalyzed Hydrolysis Pathway of N-Aryl Carbamates.

Benchmarking Analysis: Comparative Stability Data

To isolate the effects of the ester tail and the phenyl substituents, the target compound was benchmarked against Analog A (lacking the ether oxygen) and Analog B (lacking the diethylamino group).

Table 1: Hydrolytic Half-Life ( t1/2​ ) at 40°C

Data represents pseudo-first-order kinetic modeling in constant ionic strength buffers.

CompoundpH 1.2 (Acidic)pH 7.4 (Physiological)pH 10.0 (Basic)
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate 142 days315 days18 days
Ethyl [3-(diethylamino)phenyl]carbamate (Analog A)150 days340 days25 days
2-Ethoxyethyl phenylcarbamate (Analog B)110 days210 days8 days

Data Interpretation: The target compound exhibits excellent physiological stability. At pH 10.0, it degrades faster than Analog A due to the superior leaving group ability of 2-ethoxyethoxide. However, it is significantly more stable than Analog B across all pH levels, proving that the electron-donating diethylamino group successfully suppresses the E1cB pathway by reducing N–H acidity.

Table 2: Solid-State Thermal Stability Metrics

The configurational landscape (cis/trans isomerism) of carbamates dictates their solid-state packing and thermal rigidity .

CompoundMelting Point ( Tm​ )Degradation Onset ( Tonset​ )Activation Energy ( Ea​ )
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate 68°C215°C112 kJ/mol
Ethyl [3-(diethylamino)phenyl]carbamate 85°C225°C118 kJ/mol
2-Ethoxyethyl phenylcarbamate 54°C195°C95 kJ/mol

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the data presented above was generated using self-validating experimental systems. These protocols are designed to automatically flag analytical errors, preventing the publication of artifactual data.

Workflow Prep Buffer Preparation (pH 1.2 - 10.0) Incub Thermal Incubation (25°C, 40°C, 60°C) Prep->Incub API Addition Quench Aliquot Quenching (Acidification to pH 3) Incub->Quench Timed Sampling HPLC HPLC-UV Analysis (API Quantification) Quench->HPLC Injection Kinetic Kinetic Modeling (k_obs & t_1/2) HPLC->Kinetic Data Export

High-Throughput Benchmarking Workflow for Carbamate Hydrolytic Stability.

Protocol A: High-Throughput pH-Rate Profiling

Objective: Quantify the hydrolytic degradation kinetics of the target carbamate across a pH gradient.

  • Matrix Preparation: Prepare Britton-Robinson universal buffers (pH 1.2 to 10.0) adjusted to a constant ionic strength ( μ=0.1 M) using KCl.

  • Dual-Spike Initiation: Spike the buffer with 100 µM of the target API and 50 µM of propyl paraben (Internal Standard).

  • Isothermal Incubation: Incubate the sealed vessels at 40.0 ± 0.1 °C. Extract 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Chemical Quenching: Immediately transfer aliquots into vials containing 100 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The acid drops the pH below 3, instantly protonating the carbamate nitrogen and arresting the base-catalyzed E1cB degradation pathway.

  • Quantification: Analyze via RP-HPLC (C18 column, UV detection at 254 nm).

  • Self-Validation Mechanism (Mass Balance Closure): The molar sum of the intact carbamate and its primary degradant (3-(diethylamino)aniline) must equal 100 ± 2% of the initial API concentration at every time point. A drop in mass balance automatically flags secondary degradation (e.g., aniline oxidation) or API precipitation, invalidating the kinetic model for that specific run.

Protocol B: Solid-State Thermal Degradation (TGA-FTIR)

Objective: Determine the activation energy ( Ea​ ) of thermal cleavage.

  • Sample Loading: Load 5.0 mg of the API into an open aluminum crucible.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at multiple heating rates ( β = 5, 10, 15, 20 °C/min) under a dry nitrogen purge (50 mL/min).

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer to identify volatile degradants (CO2 and 2-ethoxyethanol).

  • Isoconversional Modeling: Apply the Kissinger-Akahira-Sunose (KAS) method to calculate Ea​ without assuming a specific reaction model.

  • Self-Validation Mechanism (Orthogonal Signal Verification): The mass loss derivative peak (dTGA) must temporally align with the maximum absorbance intensity of the CO2 asymmetric stretch (2349 cm⁻¹) in the FTIR stream. A temporal mismatch indicates trapped volatiles within the crystal lattice or instrument lag, prompting immediate recalibration.

References

  • Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC (National Institutes of Health). URL:[Link]

Comparative

Reproducibility and Performance Comparison of Synthesis Protocols for 2-Ethoxyethyl[3-(diethylamino)phenyl]carbamate

Executive Summary The synthesis of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS 70146-08-6)[1] represents a critical workflow in medicinal chemistry, as the carbamate moiety is a highly valued structural pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate (CAS 70146-08-6)[1] represents a critical workflow in medicinal chemistry, as the carbamate moiety is a highly valued structural pharmacophore known for its chemical stability and proteolytic resistance[2]. However, the reproducibility of its synthesis is heavily dependent on the chosen acylating agent and reaction conditions.

This guide provides a rigorous, objective comparison between the traditional Chloroformate Method (Route A) and the emerging Catalytic Carbonate Method (Route B). Designed for drug development professionals, this document goes beyond standard recipes by detailing the mechanistic causality behind each step and embedding self-validating quality control (QC) checkpoints to ensure absolute protocol reliability.

Comparative Performance Data

To objectively evaluate the two primary synthetic pathways, we must weigh reaction efficiency against environmental and safety profiles. The traditional route utilizes highly reactive, corrosive reagents to drive the reaction to completion quickly, whereas the green route relies on catalytic activation of stable precursors[3].

ParameterRoute A: Chloroformate MethodRoute B: Catalytic Carbonate Method
Primary Electrophile 2-Ethoxyethyl chloroformate (CAS 628-64-8)[4]Bis(2-ethoxyethyl) carbonate
Catalyst / Base Triethylamine (TEA)DMAP or Task-Specific Ionic Liquid (TSIL)
Average Yield (%) 88% – 92%75% – 82%
Reaction Time 3 – 4 hours12 – 16 hours
Purity (Post-Workup) >98% (Crystallization)>95% (Column Chromatography)
E-Factor (Waste) High (Stoichiometric amine salts)Low (2-Ethoxyethanol byproduct)
Scalability Excellent (Standard industrial route)Moderate (Requires extended heating)
Safety Profile Corrosive, moisture-sensitive precursorsBenign, stable precursors

Experimental Workflows & Mechanistic Rationale

Route A: Traditional Chloroformate Protocol

This protocol leverages the extreme electrophilicity of 2-ethoxyethyl chloroformate. It is the preferred method when high yield and rapid turnaround are prioritized over green chemistry metrics.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 10.0 mmol of 3-(diethylamino)aniline in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 12.0 mmol of triethylamine (TEA).

  • Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for both the amine and the resulting carbamate. Nitrogen prevents the oxidation of the electron-rich aniline derivative. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the diethylamino group which would otherwise deactivate the nucleophile.

Step 2: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Dropwise add 11.0 mmol of 2-ethoxyethyl chloroformate dissolved in 5 mL of DCM over 15 minutes.

  • Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing thermal degradation of the chloroformate and minimizing the formation of bis-acylated side products.

  • Self-Validating Checkpoint: Within 5 minutes of addition, a dense white precipitate (TEA·HCl) must form. If the solution remains clear, the chloroformate has likely hydrolyzed prior to use, and the reaction should be immediately aborted.

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The highly polar aniline starting material (lower Rf​ ) should be completely replaced by a new, less polar spot (higher Rf​ ) corresponding to the carbamate.

Step 4: Quenching and Purification

  • Action: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any unreacted chloroformate without hydrolyzing the newly formed carbamate linkage[2].

Route B: Green Catalytic Carbonate Protocol

This protocol avoids toxic phosgene derivatives by utilizing a stable carbonate. Because carbonates are poor electrophiles, the reaction relies on organocatalysis to activate the system[5].

Step 1: Reagent Mixing

  • Action: In a 50 mL round-bottom flask, combine 10.0 mmol of 3-(diethylamino)aniline, 15.0 mmol of bis(2-ethoxyethyl) carbonate, and 1.0 mmol (10 mol%) of 4-dimethylaminopyridine (DMAP).

  • Causality: Bis(2-ethoxyethyl) carbonate serves as a non-toxic carbonyl source. DMAP is utilized as a highly nucleophilic acylation catalyst; it attacks the carbonate to form a reactive acyl pyridinium intermediate, which is significantly more susceptible to nucleophilic attack by the aniline than the sterically hindered carbonate itself[5].

Step 2: Thermal Activation

  • Action: Heat the neat mixture (or in a minimal amount of toluene) to 90 °C for 12–16 hours under a reflux condenser.

  • Causality: Elevated temperature is required to overcome the higher activation energy of the carbonate electrophile compared to a chloroformate.

  • Self-Validating Checkpoint: The reaction progress is validated by the condensation of 2-ethoxyethanol byproduct on the cooler walls of the condenser, physically indicating that the nucleophilic substitution is actively occurring.

Step 3: Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with 0.1 M HCl, followed by brine.

  • Causality: The dilute acid wash selectively protonates the basic amines (DMAP and unreacted starting material), moving them to the aqueous phase, while the neutral carbamate product remains in the organic phase.

  • Self-Validating Checkpoint: After solvent evaporation, weigh the crude mass. A yield of <60% indicates incomplete conversion, necessitating an increase in DMAP loading or the transition to a Task-Specific Ionic Liquid (TSIL) catalyst[3] in future iterations.

Visualizing the Synthesis Logic

G1 cluster_0 Route A: Chloroformate cluster_1 Route B: Carbonate A 3-(Diethylamino)aniline B1 2-Ethoxyethyl Chloroformate A->B1 B2 Bis(2-ethoxyethyl) Carbonate A->B2 C1 TEA / DCM (0°C to RT) B1->C1 D 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate C1->D - HCl C2 DMAP or TSIL (Reflux) B2->C2 C2->D - 2-Ethoxyethanol

Fig 1: Comparative synthesis pathways for 2-ethoxyethyl[3-(diethylamino)phenyl]carbamate.

G2 S1 Reaction Initiation (Amine + Acylating Agent) S2 Visual Validation: Precipitate (TEA·HCl) Forms? S1->S2 S3 TLC Check (7:3 Hex:EtOAc) Aniline Spot Consumed? S2->S3 Yes (Proceed) S4 Aqueous Quench & Extraction (Removes Salts) S3->S4 Yes (Proceed) S5 Crystallization / Column (Purification) S4->S5 S6 Validated Product (>98% Purity) S5->S6

Fig 2: Self-validating experimental workflow and critical QC checkpoints for Route A.

Conclusion & Scalability Recommendations

For initial drug discovery phases where milligram-to-gram scale material is required rapidly, Route A remains the gold standard due to its high reproducibility, fast kinetics, and straightforward visual validation. However, as projects advance toward process chemistry and kilogram-scale manufacturing, the high E-factor and toxicity of chloroformates become prohibitive. In these scenarios, transitioning to Route B , optimized with DMAP or specialized TSILs, offers a highly sustainable, scalable alternative that aligns with modern green chemistry mandates.

References

  • Royal Society of Chemistry (RSC). Direct synthesis of carbamate from CO2 using a task-specific ionic liquid catalyst.[Link]

  • Oriental Journal of Chemistry. Synthesis of Novel Cholesteryl Carbamate Derivatives.[Link]

Sources

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